1-Methyl-4-nitro-1H-imidazol-5-amine
説明
Structure
3D Structure
特性
IUPAC Name |
3-methyl-5-nitroimidazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-7-2-6-4(3(7)5)8(9)10/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJVMTMXQJDQJSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196469 | |
| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4531-54-8 | |
| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4531-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004531548 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4531-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-4-nitro-1H-imidazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-1-methyl-4-nitroimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYL-4-NITRO-1H-IMIDAZOL-5-AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55UIE6811G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide: Physicochemical Properties and Biological Context of 1-Methyl-4-nitro-1H-imidazol-5-amine
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, biological relevance, and general synthetic strategies for 1-Methyl-4-nitro-1H-imidazol-5-amine. This compound is primarily recognized as "Azathioprine Related Compound A," a key metabolite of the widely used immunosuppressive drug, Azathioprine.[1] Understanding its characteristics is crucial for a complete pharmacological and toxicological profiling of Azathioprine.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and analysis in a research setting.
| Property | Value | Citation(s) |
| CAS Number | 4531-54-8 | [2][3] |
| Molecular Formula | C₄H₆N₄O₂ | [2][4] |
| Molecular Weight | 142.12 g/mol | [2][3] |
| Physical Form | Solid, Yellow Powder | [4] |
| Melting Point | >288 °C | |
| Purity | ≥95% | [2] |
| LogP (Octanol/Water) | -0.0895 | [2] |
| Topological Polar Surface Area (TPSA) | 86.98 Ų | [2] |
| Storage Conditions | 4°C, protect from light | [2] |
| Synonyms | 5-Amino-1-methyl-4-nitroimidazole, Azathioprine EP Impurity A, Azathioprine Related Compound A | [1][3] |
Biological Role: Metabolism of Azathioprine
This compound is not a therapeutic agent itself but is a significant metabolite formed during the bioactivation of the prodrug Azathioprine. Azathioprine exerts its immunosuppressive effects after being converted to its active form, 6-mercaptopurine (6-MP).[5][6] This conversion involves the cleavage of the thioether bond linking the 6-MP core to the 1-methyl-4-nitroimidazole moiety.
The cleavage is a nucleophilic attack on the imidazole ring, primarily carried out by glutathione (GSH), either non-enzymatically or catalyzed by glutathione S-transferases (GSTs).[7][8][9] This reaction releases the pharmacologically active 6-MP and a glutathione-imidazole conjugate, which is subsequently metabolized to other imidazole derivatives, including this compound.[10] The electron-affine nature of these imidazole derivatives may contribute to the overall cellular effects of Azathioprine by interfering with cellular redox potentials.[10]
General Synthetic Strategy & Methodologies
While a specific, detailed protocol for the synthesis of this compound is not prominently available in peer-reviewed literature, a plausible synthetic route can be constructed based on established principles of heterocyclic chemistry. The general approach involves the sequential modification of an imidazole precursor. Foundational synthetic strategies typically involve the nitration of the imidazole ring followed by N-alkylation to introduce the methyl group.[11]
A logical workflow would start with a commercially available precursor, such as 1-methylimidazole, followed by nitration, subsequent functionalization at the 5-position (e.g., halogenation), and finally, nucleophilic substitution to introduce the amine group.
References
- 1. 1H-Imidazol-5-amine,1-methyl-4-nitro-(9CI) CAS#: 4531-54-8 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. Azathioprine Related Compound A (1-Methyl-4-nitro-1H-imida… [cymitquimica.com]
- 5. JCI - Azathioprine: old drug, new actions [jci.org]
- 6. Azathioprine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease [frontiersin.org]
- 8. Gut Microbiota Metabolism of Azathioprine: A New Hallmark for Personalized Drug-Targeted Therapy of Chronic Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Azathioprine lymphocytotoxicity. Potentially lethal damage by its imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | 4531-54-8 | Benchchem [benchchem.com]
The Pivotal Role of 1-Methyl-4-nitro-1H-imidazol-5-amine in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core medicinal chemistry aspects of 1-Methyl-4-nitro-1H-imidazol-5-amine. While direct and extensive research on this specific molecule is limited in publicly available literature, its critical role as a structural analogue and potential precursor to key therapeutic agents, notably the immunosuppressant azathioprine, positions it as a compound of significant interest. This guide will delve into its probable synthetic routes, predicted biological activities based on its structural class, and the broader context of its utility in drug discovery.
Introduction to this compound
This compound is a nitroimidazole derivative with the chemical formula C₄H₆N₄O₂. The imidazole ring is a fundamental scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] The presence of a nitro group, particularly at the 4- or 5-position, is characteristic of a class of compounds with well-established antimicrobial properties.[2] This molecule is also recognized as "Azathioprine Related Compound A," highlighting its close structural relationship to the widely used immunosuppressive drug, azathioprine.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4531-54-8 | [3] |
| Molecular Formula | C₄H₆N₄O₂ | [3] |
| Molecular Weight | 142.12 g/mol | [3] |
| Appearance | Pale yellow solid (predicted) | Inferred from related compounds |
| IUPAC Name | This compound | [3] |
Synthesis and Experimental Protocols
A probable synthetic precursor is 5-chloro-1-methyl-4-nitroimidazole, which is a known intermediate in the synthesis of azathioprine.[4] The conversion of this chloro-derivative to the desired 5-amino compound could be achieved through nucleophilic aromatic substitution with an amine source.
Below is a generalized, hypothetical protocol for such a transformation.
Hypothetical Experimental Protocol: Synthesis of this compound from 5-chloro-1-methyl-4-nitroimidazole
Materials:
-
5-chloro-1-methyl-4-nitroimidazole
-
Ammonia (in a suitable solvent, e.g., methanol or as aqueous ammonium hydroxide)
-
A polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
-
Reaction vessel suitable for heating under pressure (if necessary)
-
Standard laboratory glassware for workup and purification
-
Purification apparatus (e.g., column chromatography system)
Procedure:
-
Reaction Setup: In a sealable reaction vessel, dissolve 5-chloro-1-methyl-4-nitroimidazole in a suitable solvent such as DMF.
-
Addition of Amine Source: Add an excess of the ammonia solution to the reaction mixture.
-
Reaction Conditions: The reaction vessel is securely sealed and heated to a temperature typically ranging from 80-120°C. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Extraction: The aqueous layer is extracted multiple times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is concentrated and purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
References
Spectroscopic Analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine, a nitroimidazole derivative of interest in pharmaceutical research. Due to the limited availability of published spectroscopic data for this specific compound, this guide utilizes data from the closely related isomer, 1-methyl-4-nitro-1H-imidazole, as a predictive model for its spectroscopic characteristics. This approach allows for a foundational understanding of the expected spectral features of the target molecule.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 4531-54-8 |
| Molecular Formula | C₄H₆N₄O₂ |
| Molecular Weight | 142.12 g/mol |
| Chemical Structure |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound, based on the analysis of its close structural isomer, 1-methyl-4-nitro-1H-imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.5 - 8.0 | Singlet | Imidazole C2-H |
| ~3.7 - 3.9 | Singlet | N-CH₃ |
| ~5.0 - 6.0 (broad) | Singlet | NH₂ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~145 - 150 | Imidazole C4-NO₂ |
| ~135 - 140 | Imidazole C5-NH₂ |
| ~120 - 125 | Imidazole C2 |
| ~33 - 35 | N-CH₃ |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium | N-H stretch (asymmetric & symmetric) |
| 3100 - 3000 | Weak | C-H stretch (aromatic) |
| 2950 - 2850 | Weak | C-H stretch (aliphatic) |
| 1650 - 1600 | Medium | N-H bend |
| 1550 - 1500 | Strong | NO₂ asymmetric stretch |
| 1380 - 1340 | Strong | NO₂ symmetric stretch |
| 1450 - 1400 | Medium | C=C stretch (imidazole ring) |
| 1250 - 1200 | Medium | C-N stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z Ratio | Predicted Fragment Ion |
| 142 | [M]⁺ (Molecular Ion) |
| 126 | [M-O]⁺ |
| 112 | [M-NO]⁺ |
| 96 | [M-NO₂]⁺ |
| 69 | [M-NO₂ - HCN]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (KBr Pellet Method):
-
Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology (Electron Ionization - Mass Spectrometry):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions to generate a mass spectrum.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the spectroscopic analysis of this compound.
Hypothetical Signaling Pathway: Antimicrobial Action of Nitroimidazoles
Caption: Hypothetical signaling pathway for the antimicrobial action of this compound.
In-Depth Technical Guide on the Biological Activity of 1-Methyl-4-nitro-1H-imidazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 1-methyl-4-nitro-1H-imidazol-5-amine represent a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their biological activities, with a primary focus on their antibacterial and anticancer properties. Drawing from available scientific literature, this document summarizes quantitative biological data, details key experimental methodologies, and visualizes associated workflows and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
The imidazole nucleus is a fundamental scaffold in numerous biologically active molecules. The introduction of a nitro group and further substitutions on the this compound core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives. These modifications have led to the exploration of their efficacy against various pathological conditions, most notably bacterial infections and cancer. This guide synthesizes the current understanding of the biological activities of these specific imidazole derivatives.
Antibacterial Activity
Derivatives of 1-methyl-4-nitro-1H-imidazole have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria and the microaerophilic bacterium Helicobacter pylori.
Quantitative Data Summary
The antibacterial efficacy of various 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives has been quantified using Minimum Inhibitory Concentration (MIC) values. A selection of this data is presented in Table 1.
| Compound ID | Substituent at C5 | Test Organism | MIC (µg/mL) | Reference |
| 1 | -SO₂-Ph | Staphylococcus aureus | ≤8 | [1] |
| 1 | -SO₂-Ph | Staphylococcus epidermidis | ≤8 | [1] |
| 1 | -SO₂-Ph | Bacillus subtilis | ≤8 | [1] |
| 2 | Not Specified | Helicobacter pylori (15 clinical isolates) | 2 | [1] |
| 3 | Not Specified | Helicobacter pylori (15 clinical isolates) | 2 | [1] |
| Metronidazole | (Reference) | Helicobacter pylori | 8 | [1] |
Note: All compounds showed no significant activity against Gram-negative bacteria such as E. coli, K. pneumonia, and E. aerogenes at concentrations up to 64 µg/mL[1].
Experimental Protocol: Agar Dilution Method
The antibacterial activity of the synthesized compounds was determined using the conventional agar dilution method.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of bacteria.
Materials:
-
Test compounds (1-methyl-4-nitro-1H-imidazole derivatives)
-
Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, and Helicobacter pylori)
-
Mueller-Hinton Agar (MHA)
-
Blood Agar Base (for H. pylori)
-
Defibrinated sheep blood (for H. pylori)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Incubator
-
Microaerophilic environment generator (for H. pylori)
Procedure:
-
Preparation of Compound Stock Solutions: Dissolve the test compounds in DMSO to a high concentration (e.g., 1280 µg/mL).
-
Preparation of Agar Plates:
-
Prepare serial twofold dilutions of the compound stock solutions in sterile distilled water or an appropriate solvent.
-
Add 2 mL of each dilution to 18 mL of molten MHA (maintained at 45-50°C) in separate sterile petri dishes to achieve the final desired concentrations (e.g., 0.25 to 64 µg/mL). For H. pylori, use Blood Agar Base supplemented with 7% defibrinated sheep blood.
-
Gently swirl the plates to ensure uniform mixing and allow the agar to solidify.
-
A control plate containing no compound should also be prepared.
-
-
Inoculum Preparation:
-
Culture the bacterial strains overnight in an appropriate broth medium.
-
Dilute the cultures to achieve a final inoculum density of approximately 10⁴ colony-forming units (CFU) per spot.
-
-
Inoculation: Spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation:
-
Incubate the plates for S. aureus, S. epidermidis, B. subtilis, E. coli, K. pneumoniae, and E. aerogenes at 37°C for 18-24 hours under aerobic conditions.
-
For H. pylori, incubate the plates at 37°C for 72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂).
-
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar surface.
Visualization of Experimental Workflow
Anticancer Activity
While the anticancer potential of the broader imidazole class is well-documented, specific data for this compound derivatives is limited in the public domain. The general mechanism for many nitroimidazole-based anticancer agents involves bioreductive activation under hypoxic conditions, which are characteristic of solid tumors.
General Mechanism of Action: Bioreductive Activation
Nitroimidazoles can function as prodrugs that are selectively activated in the low-oxygen environment of tumors. This process involves the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can induce cellular damage through various mechanisms, including DNA strand breaks and covalent binding to cellular macromolecules, ultimately leading to cell death.
Visualization of Bioreductive Activation Pathway
References
The Versatile Building Block: A Technical Guide to 1-Methyl-4-nitro-1H-imidazol-5-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-4-nitro-1H-imidazol-5-amine is a pivotal heterocyclic compound that serves as a versatile building block in the landscape of organic synthesis. Its unique structural arrangement, featuring an imidazole core substituted with a methyl group, a nitro group, and an amine group, imparts a rich and nuanced reactivity profile. This makes it a valuable precursor for the synthesis of a wide array of more complex molecules, most notably in the realm of medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the imidazole ring, activating it for various transformations. This guide provides an in-depth exploration of the synthesis, properties, and key applications of this compound, offering detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₄O₂ | [1] |
| Molecular Weight | 142.12 g/mol | [1] |
| Appearance | Pale yellow powder | [2] |
| Melting Point | >288 °C (decomposes) | |
| CAS Number | 4531-54-8 | [1] |
| Solubility | Sparingly soluble in common organic solvents |
Synthesis of this compound
The primary and most efficient route to this compound involves a two-step process: the synthesis of the precursor 1-methyl-4,5-dinitroimidazole, followed by a regioselective nucleophilic aromatic substitution.
Step 1: Synthesis of the Precursor, 1-Methyl-4,5-dinitroimidazole
The synthesis of 1-methyl-4,5-dinitroimidazole can be achieved through the nitration of 1-methylimidazole. While various nitrating agents can be employed, a mixture of fuming nitric acid and fuming sulfuric acid provides good yields.
Experimental Protocol: Synthesis of 1-Methyl-4,5-dinitroimidazole
-
Materials: 1-methylimidazole, fuming nitric acid, fuming sulfuric acid.
-
Procedure: A solution of 1-methylimidazole is added dropwise to a cooled mixture of fuming nitric acid and fuming sulfuric acid. The reaction temperature is carefully maintained between 0 and 15°C. After the addition is complete, the reaction mixture is stirred for a specified time before being carefully poured onto ice. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford 1-methyl-4,5-dinitroimidazole.
-
Quantitative Data:
-
Yield: ~60%
-
Step 2: Synthesis of this compound
The target compound is synthesized from 1-methyl-4,5-dinitroimidazole via a nucleophilic aromatic substitution reaction with ammonia. The nitro group at the C5 position is more susceptible to nucleophilic attack, leading to a high yield of the desired product.[3]
Experimental Protocol: Synthesis of this compound
-
Materials: 1-methyl-4,5-dinitroimidazole, aqueous ammonia.
-
Procedure: 1-methyl-4,5-dinitroimidazole is suspended in aqueous ammonia and the mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product precipitates out of the solution. The solid is collected by filtration, washed with water, and dried.
-
Quantitative Data:
-
Yield: 95%[3]
-
Spectroscopic Data of the Precursor: 1-Methyl-4-nitroimidazole
The characterization of the precursor, 1-methyl-4-nitroimidazole, is crucial for ensuring the purity of the starting material.
| Spectroscopic Data | Values |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 8.35 (d, J = 1.3 Hz, 1H), 7.80 (d, J = 1.2 Hz, 1H), 3.75 (s, 3H)[4] |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 146.9, 138.1, 122.6, 34.2[4] |
| EIMS | m/z: 127 (M+), 111, 97, 81, 54, 42 |
Applications in Organic Synthesis: The Synthesis of Azathioprine
A prime example of the utility of this compound as a building block is its role in the synthesis of the immunosuppressive drug, Azathioprine.[2] This synthesis involves a nucleophilic substitution reaction where the amino group of this compound is displaced by the thiol group of 6-mercaptopurine.
Experimental Protocol: Synthesis of Azathioprine
-
Materials: this compound, 6-mercaptopurine, a suitable solvent (e.g., dimethylformamide), and a base (e.g., triethylamine).
-
Procedure: A mixture of this compound and 6-mercaptopurine is dissolved in the solvent. The base is added, and the reaction mixture is heated under reflux for several hours. The reaction is monitored by TLC. After completion, the mixture is cooled, and the product is isolated by filtration or by precipitation upon addition of a non-solvent. The crude product is then purified by recrystallization.
-
Quantitative Data:
-
Yields for this reaction are typically high, often exceeding 80%.
-
Spectroscopic Data of Azathioprine
The characterization of the final product, Azathioprine, is essential for quality control in drug development.
| Spectroscopic Data | Values |
| ¹H NMR | Spectral data confirms the presence of both the purine and the methyl-nitroimidazole moieties. |
| ¹³C NMR | Resonances corresponding to all carbon atoms in the Azathioprine structure are observed. |
| IR (KBr, cm⁻¹) | Characteristic peaks for N-H, C=N, C=C, and NO₂ stretching vibrations. |
| Mass Spectrometry (ESI-MS) | m/z: 278.0 (M+H)⁺ |
Further Synthetic Potential
Beyond its role in the synthesis of Azathioprine, this compound holds potential for the construction of other biologically active molecules. The presence of both a nucleophilic amino group and an activated aromatic ring allows for a variety of transformations, including:
-
Cyclocondensation reactions: The diamine-like nature of the molecule, with the amino group and the ring nitrogen, can be exploited in reactions with 1,2-dicarbonyl compounds or their equivalents to form fused heterocyclic systems.
-
Derivatization of the amino group: The primary amine can be readily acylated, alkylated, or converted into other functional groups, providing a handle for further molecular elaboration.
-
Modification of the nitro group: The nitro group can be reduced to an amino group, opening up another avenue for functionalization and the synthesis of diaminopurine analogs.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its straightforward and high-yielding synthesis, coupled with its rich reactivity, makes it an attractive starting material for the construction of complex heterocyclic molecules. The well-established application in the synthesis of the immunosuppressant Azathioprine underscores its significance in medicinal chemistry. The potential for further derivatization and participation in a variety of chemical transformations ensures that this compound will continue to be a key intermediate for the discovery and development of new therapeutic agents and other functional organic materials. This guide provides the foundational knowledge and practical protocols to empower researchers to fully harness the synthetic potential of this important molecule.
References
Investigating the Reactivity of the Amine Group in 1-Methyl-4-nitro-1H-imidazol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of the primary amine group in 1-Methyl-4-nitro-1H-imidazol-5-amine. This compound serves as a versatile building block in medicinal chemistry and drug development due to the presence of multiple reactive sites. Understanding the specific reactivity of the amine group is crucial for the rational design and synthesis of novel imidazole-based therapeutic agents. This document outlines key reactions, detailed experimental protocols, and quantitative data to facilitate further research and application of this important scaffold.
Core Reactivity Profile
The chemical behavior of this compound is predominantly dictated by the interplay between the electron-donating primary amine group at the C5 position and the strongly electron-withdrawing nitro group at the C4 position. This electronic arrangement significantly influences the nucleophilicity of the amine and the overall reactivity of the imidazole ring. The primary amine group is a key handle for various chemical transformations, including diazotization, acylation, and cyclization reactions, enabling the synthesis of a diverse range of functionalized derivatives.
Key Reactions of the Amine Group
Diazotization Reactions
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the imidazole ring. The stability and subsequent reactivity of the diazonium salt are influenced by the reaction conditions.
A typical diazotization involves the treatment of the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid. The resulting diazonium salt can then undergo a range of transformations, including Sandmeyer-type reactions to introduce halides or a cyano group, or coupling reactions to form azo compounds.
Logical Workflow for Diazotization and Subsequent Reactions:
Caption: Diazotization of the parent amine and subsequent functionalization pathways.
Acylation Reactions
The amine group readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form the corresponding amides. This reaction is a straightforward method to introduce a wide range of substituents, thereby modifying the physicochemical properties of the parent molecule.
For instance, acetylation with acetic anhydride provides a simple route to N-(1-methyl-4-nitro-1H-imidazol-5-yl)acetamide. The reaction conditions for acylation are generally mild and proceed with high yields.
Experimental Workflow for Acylation:
Caption: General workflow for the acylation of this compound.
Cyclization Reactions
The presence of the amine and nitro groups in a 1,2-relationship on the imidazole ring provides a template for various cyclocondensation reactions to form fused heterocyclic systems. These reactions are of significant interest in medicinal chemistry for the synthesis of novel scaffolds with potential biological activity.
For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of imidazo[4,5-b]pyridines or other related fused systems. The specific outcome of these reactions is highly dependent on the nature of the cyclizing agent and the reaction conditions employed. One potential pathway involves the reaction with a β-dicarbonyl compound, leading to a fused pyridinone ring.
Proposed Cyclization Pathway:
Caption: Proposed pathway for the synthesis of fused imidazopyridines.
Data Presentation
The following tables summarize key quantitative data for this compound and its parent imidazole, 1-methyl-4-nitro-1H-imidazole. While specific yield and spectroscopic data for many reactions of the title compound are not widely published, the data for the related compound provides a useful reference.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 4531-54-8 | C₄H₆N₄O₂ | 142.12 | >288 (dec.) |
| 1-Methyl-4-nitro-1H-imidazole | 3034-41-1 | C₄H₅N₃O₂ | 127.10 | 153-155 |
Table 2: Spectroscopic Data for 1-Methyl-4-nitro-1H-imidazole [1][2]
| Nucleus | Solvent | Chemical Shift (δ, ppm) |
| ¹H NMR | DMSO-d₆ | 8.35 (d, J = 1.3 Hz, 1H, H-2), 7.80 (d, J = 1.2 Hz, 1H, H-5), 3.75 (s, 3H, N1-CH₃) |
| ¹³C NMR | DMSO-d₆ | 146.9 (C4-NO₂), 138.1 (C5), 122.6 (C2), 34.2 (N1-CH₃) |
Note: Specific spectroscopic data for derivatives of this compound from the described reactions are limited in the public domain and would need to be determined experimentally.
Experimental Protocols
The following are generalized experimental protocols for the key reactions discussed. Researchers should optimize these procedures based on their specific substrates and available laboratory conditions.
Protocol 1: General Procedure for Diazotization
-
Dissolve this compound (1.0 eq) in a suitable acidic medium (e.g., 6M HCl) and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the stirred amine solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
The resulting diazonium salt solution should be used immediately in subsequent reactions (e.g., Sandmeyer reaction).
Protocol 2: General Procedure for Acylation with Acetic Anhydride
-
Suspend this compound (1.0 eq) in a suitable solvent such as pyridine or a mixture of an aprotic solvent and a base (e.g., triethylamine).
-
Add acetic anhydride (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.
Protocol 3: General Procedure for Cyclization with a β-Dicarbonyl Compound
-
To a solution of this compound (1.0 eq) in a high-boiling solvent such as acetic acid or Dowtherm A, add the β-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a base, depending on the specific reaction mechanism.
-
Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC.
-
After cooling, neutralize the reaction mixture and extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired fused heterocyclic compound.
Conclusion
The amine group in this compound is a versatile functional handle that allows for a wide array of chemical transformations. This guide provides a foundational understanding of its reactivity in diazotization, acylation, and cyclization reactions. The provided protocols and data serve as a starting point for researchers to explore the synthesis of novel and potentially bioactive molecules based on this promising scaffold. Further experimental investigation is warranted to fully elucidate the scope and limitations of these reactions and to characterize the resulting products.
References
A Technical Guide to the Therapeutic Potential of Nitroimidazole Compounds
Focus: While direct therapeutic applications of 1-Methyl-4-nitro-1H-imidazol-5-amine are not extensively documented in current literature, this compound belongs to the broader class of nitroimidazoles, which possess significant and well-established therapeutic value. This guide will explore the potential applications of this chemical scaffold by examining the known activities, mechanisms, and experimental evaluations of the nitroimidazole class of drugs.
Introduction to Nitroimidazoles
The nitroimidazole scaffold is a cornerstone in medicinal chemistry, first identified with the discovery of the natural antibiotic Azomycin in 1953.[1] Compounds in this class are characterized by an imidazole ring substituted with a nitro group.[2] Their biological activity is critically dependent on the position of this nitro group, with 5-nitro and 2-nitro isomers being the most common in therapeutic agents.[2][3]
This compound is identified as a 4-nitroimidazole derivative and is known commercially as "Azathioprine Related Compound A," an intermediate or impurity in the synthesis of the immunosuppressant drug Azathioprine.[4][5] Although direct clinical applications for this specific molecule are not currently established, research into structurally similar 1-methyl-4-nitro-1H-imidazole derivatives has shown promising in-vitro antibacterial activity, particularly against Helicobacter pylori.[6]
This guide synthesizes the extensive research on the broader nitroimidazole class to provide a framework for understanding the potential therapeutic applications of this compound. The primary applications for this class fall into two main categories: antimicrobial agents and hypoxic cell radiosensitizers in oncology.[7][8]
Potential Therapeutic Applications
The therapeutic utility of nitroimidazoles stems from their unique mechanism of action, which is activated in low-oxygen (hypoxic) environments.
Antimicrobial Activity
Nitroimidazoles are potent bactericidal agents against anaerobic bacteria and are also effective against various protozoal pathogens.[7][9] They are a mainstay for treating infections such as those caused by Bacteroides fragilis, Clostridium difficile, Trichomonas vaginalis, and Giardia lamblia.[][11]
-
Bacterial Infections: Used for gastrointestinal, lower respiratory, and skin infections, as well as bacterial vaginosis.[7]
-
Protozoal Infections: Standard treatment for trichomoniasis, amoebiasis, and giardiasis.[7][12]
-
Surgical Prophylaxis: Administered to prevent postoperative infections by anaerobic bacteria.[7]
Hypoxic Cell Radiosensitizers
In oncology, the presence of hypoxic (oxygen-deficient) cells within solid tumors is a major cause of resistance to radiation therapy. Nitroimidazoles can selectively radiosensitize these resistant cells, enhancing the efficacy of cancer treatment.[3][13] Compounds like nimorazole are used clinically for this purpose.[8] This application leverages the same hypoxia-selective activation mechanism as their antimicrobial function.[13]
Mechanism of Action
Nitroimidazoles function as prodrugs that require bioreductive activation.[9][11] This process is highly specific to the anaerobic or hypoxic environments found in target pathogens and tumor cells.
-
Cellular Uptake: The uncharged nitroimidazole molecule passively diffuses into the cell.[9]
-
Reductive Activation: In the low-redox potential environment of anaerobes or hypoxic cells, the nitro group (-NO₂) of the drug accepts an electron from electron-transport proteins like ferredoxin. This forms a highly reactive nitro radical anion.[14]
-
DNA Damage: This short-lived radical, and subsequent cytotoxic metabolites, induce breaks in the DNA helix, disrupting its structure and inhibiting protein synthesis, which ultimately leads to cell death.[9][15]
-
Selectivity: In the presence of oxygen (i.e., in normal human cells), the electron is immediately transferred back to oxygen from the radical anion, regenerating the parent compound. This recycling prevents the accumulation of toxic radicals, conferring the drug's selective toxicity for hypoxic cells.[16]
Quantitative Data for Representative Nitroimidazoles
The following tables summarize key pharmacokinetic and efficacy data for well-established nitroimidazole drugs. This data provides a benchmark for evaluating new derivatives.
Table 1: Pharmacokinetic Properties of Common Nitroimidazoles
| Compound | Bioavailability (Oral) | Protein Binding | Half-Life (hours) | Volume of Distribution (L/kg) |
|---|---|---|---|---|
| Metronidazole | >90%[15] | <20%[15] | ~8[14] | 0.51 - 1.1[15] |
| Tinidazole | ~100%[] | <12%[] | 12 - 14[] | ~0.65[11] |
| Ornidazole | ~90% | 13% | ~13 | 0.8 |
| Secnidazole | ~80% | 15% | ~17[14] | 0.5 |
Table 2: In-Vitro Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Bacteroides fragilis (mg/L) | Clostridium difficile (mg/L) | Helicobacter pylori (mg/L) |
|---|---|---|---|
| Metronidazole | 0.25 - 4[11] | 0.5 - 2 | 2 - 8 |
| Tinidazole | 0.25 - 4[11] | 0.5 - 2 | 1 - 4 |
Experimental Protocols
Evaluating the therapeutic potential of a novel nitroimidazole compound like this compound involves a series of standardized in-vitro and in-vivo assays.
Protocol: Antimicrobial Susceptibility Testing (Agar Dilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against anaerobic bacteria.
-
Media Preparation: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin and vitamin K1) containing serial twofold dilutions of the test compound. A control plate with no drug is also prepared.
-
Inoculum Preparation: Grow the anaerobic bacterial strain to be tested in an appropriate broth medium under anaerobic conditions (e.g., using an anaerobic chamber or gas jar). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
-
Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspension onto the surface of each agar plate.
-
Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria on the agar plate.
Protocol: In-Vitro Radiosensitization Assay (Clonogenic Survival Assay)
This assay measures the ability of a compound to enhance the killing of cancer cells by radiation under hypoxic conditions.
-
Cell Culture: Culture a human cancer cell line (e.g., a colon adenocarcinoma line) in appropriate media.[17]
-
Drug Incubation: Seed a known number of cells into culture flasks. Allow them to attach, then incubate them with various concentrations of the test compound for a set period (e.g., 2-4 hours).
-
Induction of Hypoxia: Place the flasks in a hypoxic chamber (e.g., with 95% N₂, 5% CO₂, <10 ppm O₂) for the duration of the drug incubation and irradiation. A parallel set of flasks is kept under normal aerobic conditions.
-
Irradiation: Irradiate the flasks with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated source.[17]
-
Colony Formation: After treatment, wash the cells, re-plate them at low density in fresh media, and incubate for 10-14 days to allow for colony formation.
-
Analysis: Stain the colonies (e.g., with crystal violet) and count them. Calculate the surviving fraction for each dose. The enhancement ratio (SER) is determined by comparing the radiation dose-response curves in the presence and absence of the drug under hypoxic conditions.
Conclusion and Future Directions
While this compound itself has not been developed as a therapeutic agent, its chemical structure firmly places it within the highly versatile nitroimidazole class. The well-documented success of related compounds as both antimicrobial and radiosensitizing agents provides a strong rationale for its further investigation. Future research should focus on synthesizing this compound and its derivatives and evaluating them using the standardized protocols outlined above. Such studies could uncover novel therapeutic agents with improved efficacy, a broader spectrum of activity, or a more favorable safety profile for treating anaerobic infections or enhancing cancer radiotherapy.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Azathioprine Related Compound A (1-Methyl-4-nitro-1H-imida… [cymitquimica.com]
- 5. This compound | LGC Standards [lgcstandards.com]
- 6. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroimidazoles: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. lecturio.com [lecturio.com]
- 11. Nitroimidazole Antibacterial Agents | Basicmedical Key [basicmedicalkey.com]
- 12. Current clinical applications and dose regimens of metronidazole and related nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nitroimidazole drugs vary in their mode of action in the human parasite Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Iodinated nitroimidazoles as radiosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 1-Methyl-4-nitro-1H-imidazol-5-amine as an Impurity in Azathioprine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Methyl-4-nitro-1H-imidazol-5-amine, a critical process-related impurity in the synthesis of the immunosuppressive drug, Azathioprine. This document details its origin, analytical detection methodologies, pharmacopeial limits, and toxicological significance, offering valuable insights for quality control and drug safety in the pharmaceutical industry.
Introduction to Azathioprine and its Synthesis
Azathioprine is a purine synthesis inhibitor widely used in organ transplantation and to treat autoimmune diseases.[1] It is a prodrug that is converted in the body to its active metabolite, 6-mercaptopurine (6-MP). The synthesis of Azathioprine typically involves the reaction of 6-mercaptopurine with a substituted nitroimidazole. A common synthetic route utilizes 5-chloro-1-methyl-4-nitro-1H-imidazole, which is itself synthesized in a multi-step process.
The formation of this compound, also known as Azathioprine Related Compound A, is intrinsically linked to the synthesis of the key intermediate, 5-chloro-1-methyl-4-nitro-1H-imidazole. It can arise as an unreacted starting material or a byproduct in the synthesis of this intermediate, and consequently be carried over into the final Azathioprine drug substance.
Formation of this compound
The presence of this compound as an impurity in Azathioprine is primarily due to it being a key precursor in the synthesis of the intermediate 5-chloro-1-methyl-4-nitro-1H-imidazole. The general synthetic pathway can be visualized as follows:
References
Topic: Synthesis and Characterization of Novel 1-Methyl-4-nitro-1H-imidazol-5-amine Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of novel analogs based on the 1-Methyl-4-nitro-1H-imidazol-5-amine core. This class of compounds is of significant interest due to the broad biological activity of nitroimidazoles, which are used as antimicrobial and antiprotozoal agents.[1][2] The therapeutic potential of these compounds often stems from the reduction of the nitro group, which produces reactive radicals capable of damaging cellular macromolecules like DNA.[2] This document outlines detailed synthetic protocols, characterization methodologies, and presents data in a structured format for clarity and comparison.
General Synthetic Strategy
The synthesis of novel analogs of this compound can be efficiently achieved through a multi-step process. A common and versatile approach involves the modification of a functional group attached to the amine at the 5-position. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). The proposed general workflow begins with the acylation of the starting amine with a bifunctional reagent like chloroacetyl chloride, followed by nucleophilic substitution with various amines to generate a library of final compounds.[2]
Caption: General Synthesis Workflow for Novel Analogs.
Experimental Protocols
Detailed methodologies for the synthesis and characterization are provided below.
General Protocol for Synthesis of N-(1-methyl-4-nitro-1H-imidazol-5-yl)-2-(substituted-amino)acetamide Analogs
Step 1: Synthesis of N-(1-methyl-4-nitro-1H-imidazol-5-yl)-2-chloroacetamide (Intermediate)
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., dry acetone or dichloromethane) in a round-bottom flask.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Add pyridine (1.1 eq) to the mixture as a base.[2]
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 10 °C.[2]
-
Allow the reaction to stir at 0-5 °C for 10 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate. Purify via recrystallization or column chromatography if necessary.
Step 2: Synthesis of Final Analogs via Nucleophilic Substitution
-
Dissolve the chloroacetamide intermediate (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add the desired primary or secondary amine (1.2 eq) and a base such as potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature, filter to remove inorganic salts, and evaporate the solvent under vacuum.
-
Purify the crude product using column chromatography on silica gel to obtain the final analog.
Protocols for Characterization
Thin Layer Chromatography (TLC):
-
Stationary Phase: Silica gel plates (e.g., Silica gel 60 F254).
-
Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 7:3 v/v) is a common starting point. The ratio should be optimized to achieve an Rf value between 0.3 and 0.7 for the compound of interest.
-
Visualization: UV light (254 nm) and/or staining with potassium permanganate solution.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: Bruker FT-500 MHz instrument or equivalent.[4][5]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).[4][6]
-
Internal Standard: Tetramethylsilane (TMS).[6]
-
Procedure: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of the deuterated solvent. Record ¹H NMR and ¹³C NMR spectra. Chemical shifts (δ) are reported in parts per million (ppm).
Infrared (IR) Spectroscopy:
-
Instrument: Shimadzu Fourier Transform Infrared Spectrophotometer (FTIR) or equivalent.[2]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample.[2][4]
-
Procedure: Record the spectrum over a range of 4000-400 cm⁻¹. Key vibrational frequencies (ν) are reported in cm⁻¹.
Mass Spectrometry (MS):
-
Instrument: Agilent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source or equivalent.[4][5][7]
-
Mode: Positive ion mode is typically used to detect protonated molecular ions [M+H]⁺ or sodium adducts [M+Na]⁺.[4][7]
-
Procedure: Dissolve the sample in a suitable solvent like methanol or acetonitrile and introduce it into the mass spectrometer.
Data Presentation: Characterization of Hypothetical Analogs
The following tables summarize expected quantitative data for a series of hypothetical novel analogs synthesized using the protocols described above.
Table 1: Physicochemical Properties of Novel Analogs
| Compound ID | R-Group (from R-NH₂) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| ANA-01 | Morpholine | C₁₀H₁₅N₅O₄ | 269.26 | 65 | 188-191 |
| ANA-02 | Piperidine | C₁₁H₁₇N₅O₃ | 267.29 | 72 | 175-178 |
| ANA-03 | Benzylamine | C₁₃H₁₅N₅O₃ | 289.29 | 68 | 201-204 |
Table 2: Spectroscopic Data for Novel Analogs
| Compound ID | ¹H NMR (δ, ppm, DMSO-d6) | Key IR Peaks (ν, cm⁻¹) | ESI-MS (m/z) |
| ANA-01 | 8.15 (s, 1H, Imidazole-H), 3.75 (s, 3H, N-CH₃), 3.60 (t, 4H, Morpholine-H), 3.40 (s, 2H, CO-CH₂), 2.55 (t, 4H, Morpholine-H) | 3350 (N-H), 1670 (C=O, amide), 1540 & 1360 (NO₂) | 270.1 [M+H]⁺ |
| ANA-02 | 8.14 (s, 1H, Imidazole-H), 3.74 (s, 3H, N-CH₃), 3.35 (s, 2H, CO-CH₂), 2.40 (t, 4H, Piperidine-H), 1.50 (m, 6H, Piperidine-H) | 3345 (N-H), 1665 (C=O, amide), 1542 & 1358 (NO₂) | 268.1 [M+H]⁺ |
| ANA-03 | 8.16 (s, 1H, Imidazole-H), 7.30 (m, 5H, Ar-H), 4.30 (s, 2H, Ar-CH₂), 3.75 (s, 3H, N-CH₃), 3.50 (s, 2H, CO-CH₂) | 3360 (N-H), 1675 (C=O, amide), 1538 & 1365 (NO₂), 3030 (Ar C-H) | 290.1 [M+H]⁺ |
Proposed Mechanism of Action
Nitroimidazole compounds are known to function as prodrugs that require reductive activation to exert their cytotoxic effects. This activation typically occurs under the hypoxic (low oxygen) conditions found in anaerobic bacteria, certain protozoa, and hypoxic tumor cells. The nitro group undergoes a one-electron reduction, forming a highly reactive nitroso radical anion. This radical can then participate in a series of reactions that ultimately lead to the generation of cytotoxic species which cause DNA strand breakage and cellular damage.[2]
Caption: Reductive Activation Mechanism of Nitroimidazoles.
Conclusion
This guide provides a foundational framework for the synthesis and characterization of novel this compound analogs. The described synthetic strategies are versatile and allow for the creation of a diverse chemical library for biological screening. The detailed protocols for characterization ensure the structural integrity and purity of the synthesized compounds. By understanding the established mechanism of action, researchers can rationally design new analogs with potentially enhanced efficacy and selectivity for applications in drug development.
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine from 1-methyl-4,5-dinitroimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-methyl-4-nitro-1H-imidazol-5-amine from 1-methyl-4,5-dinitroimidazole. Two primary synthetic routes are presented: a high-yield nucleophilic aromatic substitution (SNAr) and a selective reduction of a nitro group. These methods offer versatile options for obtaining the target compound, a key intermediate in medicinal chemistry and drug development. All quantitative data is summarized for clarity, and detailed experimental procedures are provided.
Introduction
This compound is a valuable building block in the synthesis of various biologically active molecules. Its structure, featuring both a nitro and an amino group on the imidazole ring, allows for diverse chemical modifications. The selective synthesis of this compound from the readily available 1-methyl-4,5-dinitroimidazole is a critical transformation. This document outlines two effective methods to achieve this synthesis, catering to different laboratory setups and reagent availability.
Chemical Structures
| Compound | Chemical Structure |
| 1-Methyl-4,5-dinitroimidazole | |
| This compound |
Reaction Workflow
Caption: Overall workflow for the synthesis of this compound.
Method A: Nucleophilic Aromatic Substitution (SNAr)
This method involves the reaction of 1-methyl-4,5-dinitroimidazole with aqueous ammonia, where one of the nitro groups is displaced by an amino group. This approach is reported to provide a high yield of the desired product.
Experimental Protocol
Materials:
-
1-methyl-4,5-dinitroimidazole
-
25% Aqueous ammonia solution
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Reflux condenser
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-methyl-4,5-dinitroimidazole (1.0 g, 5.37 mmol) in 20 mL of ethanol.
-
To this suspension, add 10 mL of 25% aqueous ammonia solution.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution upon cooling.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Quantitative Data
| Parameter | Value | Reference |
| Yield | ~95% | [1] |
| Appearance | Yellow solid | |
| Melting Point | 288-290 °C |
Method B: Selective Nitro Group Reduction
This protocol utilizes the selective reduction of one nitro group of 1-methyl-4,5-dinitroimidazole using iron powder in an acidic medium. This method is highly selective for the formation of the amino group without affecting the second nitro group.
Experimental Protocol
Materials:
-
1-methyl-4,5-dinitroimidazole
-
Iron powder (fine grade)
-
Glacial acetic acid
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer
-
Filter funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a beaker or Erlenmeyer flask, dissolve 1-methyl-4,5-dinitroimidazole (1.0 g, 5.37 mmol) in 50 mL of glacial acetic acid.
-
To this solution, add iron powder (0.90 g, 16.1 mmol, 3 equivalents) in portions with stirring at room temperature.
-
Stir the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, pour the mixture into 200 mL of ice-water.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
-
Dry the purified product under vacuum.
Quantitative Data
| Parameter | Value | Reference |
| Yield | Variable, typically moderate to good | |
| Appearance | Solid | |
| Melting Point | 288-290 °C |
Product Characterization Data
The synthesized this compound can be characterized by various spectroscopic methods.
| Analysis Method | Expected Data |
| 1H NMR (DMSO-d6) | δ (ppm): 7.75 (s, 1H, imidazole C-H), 6.55 (s, 2H, -NH2), 3.45 (s, 3H, -CH3) |
| 13C NMR (DMSO-d6) | δ (ppm): 146.5, 138.2, 125.8, 32.7 |
| Mass Spec (MS) | m/z: 142.05 [M]+ |
| IR (KBr) | ν (cm-1): 3400-3200 (N-H stretching), 1580-1500 & 1370-1320 (NO2 stretching) |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Nitro-containing compounds can be energetic and should be handled with care. Avoid grinding or subjecting them to strong impact or heat.
-
The reaction with iron in acetic acid will produce hydrogen gas, which is flammable. Ensure there are no ignition sources nearby.
-
Dispose of all chemical waste according to institutional and local regulations.
Concluding Remarks
The synthesis of this compound from 1-methyl-4,5-dinitroimidazole can be effectively achieved through either nucleophilic aromatic substitution with ammonia or selective reduction using iron in acetic acid. The choice of method may depend on the desired yield, available reagents, and reaction conditions. The SNAr approach offers a higher reported yield, while the selective reduction provides a classic and reliable alternative. Proper characterization of the final product is essential to confirm its identity and purity.
References
Application Notes and Protocols for the Synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed two-step experimental protocol for the synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the nitration of 5-chloro-1-methylimidazole to yield the key intermediate, 5-chloro-1-methyl-4-nitroimidazole. This intermediate subsequently undergoes nucleophilic aromatic substitution with ammonia to afford the target compound.
Experimental Protocols
Step 1: Synthesis of 5-chloro-1-methyl-4-nitroimidazole
This procedure is adapted from a patented method and involves the nitration of 5-chloro-1-methylimidazole nitrate salt.
Materials:
-
5-chloro-1-methylimidazole nitrate
-
Concentrated sulfuric acid (98.3%)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether (Sherwood oil)
-
Ice
Equipment:
-
Three-necked flask (100 mL)
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
Procedure:
-
In a 100 mL three-necked flask equipped with a magnetic stirrer and a thermometer, add 25.0 mL of concentrated sulfuric acid (98.3%).
-
Cool the sulfuric acid to 0°C using an ice bath.
-
Slowly add 19.2 g of 5-chloro-1-methylimidazole nitrate to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then slowly heat to 55°C.
-
Maintain the reaction at 55°C for 7 hours with continuous stirring.
-
After the reaction is complete, carefully pour the reaction mixture into 150 mL of ice-water.
-
Extract the aqueous mixture with 150 mL of chloroform. Separate the organic layer.
-
Extract the aqueous layer two more times with 40 mL of chloroform each.
-
Combine all the organic extracts and dry over 6 g of anhydrous magnesium sulfate.
-
Filter the drying agent and remove the majority of the chloroform by distillation or using a rotary evaporator.
-
Add 76 mL of petroleum ether to the concentrated solution to precipitate the product.
-
Collect the white crystalline product by suction filtration and dry to obtain 5-chloro-1-methyl-4-nitroimidazole.
Step 2: Synthesis of this compound
This step involves the amination of 5-chloro-1-methyl-4-nitroimidazole via a nucleophilic aromatic substitution reaction.
Materials:
-
5-chloro-1-methyl-4-nitroimidazole (from Step 1)
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Deionized water
Equipment:
-
Sealed reaction tube or a pressure vessel
-
Heating and stirring module (e.g., oil bath with magnetic stirrer)
-
Büchner funnel and flask
-
Beakers
-
Recrystallization apparatus
Procedure:
-
In a sealed reaction tube, place 16.1 g of 5-chloro-1-methyl-4-nitroimidazole.
-
Add 80 mL of ethanol and 80 mL of concentrated aqueous ammonia.
-
Seal the tube securely and heat the mixture to 100-120°C with vigorous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the reaction vessel to room temperature.
-
Vent the vessel carefully in a fume hood to release any pressure.
-
Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.
-
Collect the solid product by suction filtration and wash with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield this compound.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole
| Parameter | Example 1 | Example 2 |
| Starting Material | ||
| 5-Chloro-1-methylimidazole nitrate | 19.2 g | 25.0 g |
| Concentrated Sulfuric Acid (98.3%) | 25.0 mL | 27.2 mL |
| Reaction Conditions | ||
| Initial Temperature | 0 °C | 0 °C |
| Temperature during addition | < 15 °C | < 15 °C |
| Reaction Temperature | 55 °C | 55 °C |
| Reaction Time | 7 hours | 7 hours |
| Work-up & Purification | ||
| Chloroform (initial extraction) | 150 mL | 195 mL |
| Chloroform (further extractions) | 40 mL x 2 | 52 mL x 2 |
| Anhydrous Magnesium Sulfate | 6 g | 7.5 g |
| Petroleum Ether | 76 mL | 99 mL |
| Product |
Application Notes and Protocols for the Synthesis of Antiparasitic Agents from 1-Methyl-4-nitro-1H-imidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of potential antiparasitic agents derived from 1-methyl-4-nitro-1H-imidazol-5-amine. The methodologies are based on established synthetic routes for analogous nitroimidazole compounds and aim to guide the exploration of new chemical entities with potential therapeutic value against various parasites.
Introduction
Nitroimidazole compounds are a cornerstone in the treatment of anaerobic and microaerophilic infections caused by bacteria and protozoa. Their mechanism of action involves the reduction of the nitro group within the parasite, leading to the formation of cytotoxic radicals that damage cellular macromolecules, including DNA. The starting material, this compound, possesses a key amino functional group that serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives. This document outlines protocols for the synthesis of Schiff base and sulfonamide derivatives, two classes of compounds known to exhibit a wide range of biological activities.
General Mechanism of Action of Nitroimidazole-Based Antiparasitic Agents
Nitroimidazoles are prodrugs that require bioreductive activation to exert their cytotoxic effects. In anaerobic or microaerophilic parasites, the nitro group of the imidazole ring is reduced by enzymes such as nitroreductases. This reduction process generates highly reactive nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can covalently bind to and induce strand breakage in the parasite's DNA, ultimately leading to cell death.[1]
Synthetic Protocols
The following protocols describe the synthesis of Schiff base and sulfonamide derivatives from this compound.
Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde. This reaction is a versatile method for introducing a wide variety of substituents.
Experimental Workflow:
Materials:
-
This compound
-
Substituted aromatic or heterocyclic aldehyde (e.g., benzaldehyde, salicylaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol or methanol with gentle warming.
-
To this solution, add the substituted aldehyde (1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Fit the flask with a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature. The solid product may precipitate upon cooling.
-
Collect the precipitated solid by filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Synthesis of Sulfonamide Derivatives
Sulfonamide derivatives can be synthesized by the reaction of the primary amino group with a sulfonyl chloride in the presence of a base.
Experimental Workflow:
Materials:
-
This compound
-
Substituted sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of dichloromethane and triethylamine
-
Standard laboratory glassware
-
Magnetic stirrer and ice bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography or recrystallization solvent
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine or dichloromethane in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
If using dichloromethane, add triethylamine (1.2 equivalents) to the solution.
-
Slowly add the substituted sulfonyl chloride (1.1 equivalents) to the cooled solution with continuous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, if pyridine was used as the solvent, pour the reaction mixture into ice-cold water to precipitate the product. If dichloromethane was used, wash the reaction mixture with water and brine.
-
Collect the crude product by filtration or extract with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.
-
Characterize the final product using appropriate analytical techniques.
Quantitative Data of Related Antiparasitic Nitroimidazoles
| Compound | R | IC₅₀ (µM/mL) vs. E. histolytica | IC₅₀ (µM/mL) vs. G. intestinalis |
| 5a | H | 2.31 | 2.31 |
| 5b | 4-CH₃ | 4.43 | 4.43 |
| 5c | 4-OCH₃ | 3.25 | 3.25 |
| 5d | 4-F | 1.72 | 1.72 |
| 5e | 4-Cl | 2.01 | 2.01 |
| 5f | 3-Cl | 1.47 | 1.47 |
| Metronidazole | - | 2.94 | 2.94 |
Antiparasitic Assays
Detailed protocols for assessing the in vitro antiparasitic activity of the synthesized compounds can be adapted from established methodologies. A general workflow is provided below.
Experimental Workflow for In Vitro Antiparasitic Assay:
References
Application Notes and Protocols for 1-Methyl-4-nitro-1H-imidazol-5-amine in Antibacterial Compound Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-methyl-4-nitro-1H-imidazol-5-amine as a scaffold in the development of novel antibacterial compounds. This document details the synthesis of derivatives, experimental protocols for antibacterial activity assessment, quantitative data on their efficacy, and insights into their mechanism of action and structure-activity relationships.
Introduction
Nitroimidazole derivatives have long been a cornerstone in the treatment of anaerobic and certain microaerophilic bacterial infections. Their mechanism of action, involving reductive activation to generate cytotoxic radicals, provides a potent means of bacterial cell killing. The scaffold of this compound offers a versatile platform for the development of new antibacterial agents with potentially improved efficacy, expanded spectrum of activity, and reduced resistance. This document outlines the application of this scaffold in the discovery and development of next-generation antibacterial compounds.
Data Presentation
The antibacterial activity of a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives has been evaluated against a panel of clinically relevant bacteria. The Minimum Inhibitory Concentration (MIC) values, determined by the conventional agar dilution method, are summarized in the table below.[1]
| Compound ID | R Group at 5-position | S. aureus (ATCC 29213) MIC (µg/mL) | S. epidermidis (ATCC 12228) MIC (µg/mL) | B. subtilis (ATCC 6633) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | K. pneumoniae (ATCC 10031) MIC (µg/mL) | E. aerogenes (ATCC 13048) MIC (µg/mL) | H. pylori (Clinical Isolates) MIC (µg/mL) |
| 1 | -S-Phenyl | 16 | 16 | 8 | >64 | >64 | >64 | 4 |
| 2 | -SO-Phenyl | 16 | 16 | 8 | >64 | >64 | >64 | 4 |
| 3 | -SO2-Phenyl | 8 | 8 | ≤8 | >64 | >64 | >64 | 2 |
| 4 | -S-(4-methylphenyl) | 16 | 16 | 8 | >64 | >64 | >64 | 4 |
| 5 | -SO-(4-methylphenyl) | 16 | 16 | 8 | >64 | >64 | >64 | 4 |
| 6 | -SO2-(4-methylphenyl) | 8 | 8 | ≤8 | >64 | >64 | >64 | 2 |
| 7 | -S-(4-chlorophenyl) | 16 | 16 | 8 | >64 | >64 | >64 | 4 |
| 8 | -SO-(4-chlorophenyl) | 16 | 16 | 8 | >64 | >64 | >64 | 4 |
| 9 | -SO2-(4-chlorophenyl) | 8 | 8 | ≤8 | >64 | >64 | >64 | 2 |
| 10 | -S-(1-methyl-5-nitro-1H-imidazol-2-yl) | 32 | 32 | 16 | >64 | >64 | >64 | 2 |
| 11 | -S-(5-nitrofuran-2-yl) | 16 | 16 | 8 | >64 | >64 | >64 | 2 |
| Metronidazole | (Reference) | >64 | >64 | >64 | 8 | 8 | 8 | 8 |
Experimental Protocols
Synthesis of 5-Substituted 1-Methyl-4-nitro-1H-imidazole Derivatives
A general procedure for the synthesis of the derivatives listed in the data table is as follows. The synthesis starts from this compound, which can be synthesized from commercially available precursors.
Protocol 1: Synthesis of 1-Methyl-4-nitro-5-(phenylthio)-1H-imidazole (Compound 1)
-
Diazotization: To a solution of this compound (1 mmol) in a mixture of concentrated hydrochloric acid and water, a solution of sodium nitrite (1.1 mmol) in water is added dropwise at 0-5 °C. The mixture is stirred for 30 minutes at this temperature.
-
Sandmeyer-type Reaction: To the cold diazonium salt solution, a solution of thiophenol (1.2 mmol) in an appropriate solvent is added. The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Oxidation to Sulfoxide and Sulfone Derivatives (Compounds 2 and 3)
-
Sulfoxide Formation (e.g., Compound 2): To a solution of 1-methyl-4-nitro-5-(phenylthio)-1H-imidazole (1 mmol) in a suitable solvent like dichloromethane, one equivalent of a mild oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) is added at 0 °C. The reaction is stirred until completion.
-
Sulfone Formation (e.g., Compound 3): To a solution of 1-methyl-4-nitro-5-(phenylthio)-1H-imidazole (1 mmol), at least two equivalents of an oxidizing agent like m-CPBA are added. The reaction is typically carried out at room temperature.
-
Work-up and Purification: The reaction mixture is washed with a sodium bicarbonate solution to remove acidic byproducts. The organic layer is then washed with water, dried, and concentrated. The product is purified by chromatography or recrystallization.
Antibacterial Susceptibility Testing: Agar Dilution Method
The Minimum Inhibitory Concentrations (MICs) are determined using the agar dilution method according to established guidelines.
Protocol 3: MIC Determination by Agar Dilution
-
Preparation of Stock Solutions: Prepare stock solutions of the test compounds and the reference antibiotic (e.g., Metronidazole) in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 1280 µg/mL).
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% sheep blood for fastidious organisms) containing twofold serial dilutions of the test compounds. This is achieved by adding the appropriate volume of the stock solution to the molten agar before pouring the plates. A growth control plate without any compound is also prepared.
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 10^4 CFU/spot upon inoculation.
-
Inoculation: Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspensions.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours). For anaerobic bacteria like H. pylori, incubation should be performed in a microaerophilic atmosphere.
-
Reading of Results: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
Proposed Mechanism of Action
The antibacterial activity of nitroimidazoles is dependent on the reductive activation of the nitro group within the microbial cell. This process is more efficient under anaerobic or microaerophilic conditions.
Caption: Proposed mechanism of action for nitroimidazole antibacterial agents.
Experimental Workflow for Antibacterial Drug Development
The development of new antibacterial compounds from the this compound scaffold follows a structured workflow.
Caption: Workflow for antibacterial drug development.
Structure-Activity Relationship (SAR)
Based on the provided data, a logical relationship for the structure-activity relationship can be inferred.
Caption: Key structural features influencing antibacterial activity.
Structure-Activity Relationship (SAR) Analysis
The data presented in the table reveals several key structure-activity relationships for this series of compounds:
-
Activity against Gram-Positive vs. Gram-Negative Bacteria: The synthesized derivatives demonstrate significant activity against the tested Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis) and H. pylori.[1] However, they show poor activity against the tested Gram-negative bacteria (E. coli, K. pneumoniae, E. aerogenes) at the concentrations tested.[1] This suggests a potential selectivity profile for these compounds.
-
Effect of the Sulfonyl Group: The oxidation state of the sulfur linker plays a crucial role in the antibacterial potency. The sulfonyl (-SO2-) derivatives consistently exhibit the lowest MIC values (i.e., highest potency) compared to the corresponding sulfide (-S-) and sulfoxide (-SO-) analogs.[1] For instance, compounds 3, 6, and 9, all containing the sulfonyl group, are the most potent against Gram-positive bacteria and H. pylori.[1]
-
Influence of the Aryl Substituent: The nature of the substituent on the phenyl ring (H, 4-methyl, 4-chloro) appears to have a modest impact on the overall activity. The unsubstituted phenyl, 4-methylphenyl, and 4-chlorophenyl derivatives with the sulfonyl linker all show comparable and potent activity.[1]
-
Activity against H. pylori: Several of the synthesized compounds, particularly those with the sulfonyl linker (compounds 3, 6, 9) and the nitro-heterocyclic side chains (compounds 10 and 11), demonstrate excellent activity against clinical isolates of H. pylori, with MIC values of 2 µg/mL.[1] This is a fourfold improvement in potency compared to the reference drug, metronidazole.[1]
These SAR insights provide a valuable guide for the rational design of more potent and selective antibacterial agents based on the this compound scaffold. Future efforts could focus on further modifications of the C5 substituent to enhance activity against a broader spectrum of bacteria, including resistant strains.
References
Application Notes and Protocols for 1-Methyl-4-nitro-1H-imidazol-5-amine in Cancer Research
Disclaimer: Direct experimental evidence and dedicated research on the application of 1-Methyl-4-nitro-1H-imidazol-5-amine in cancer therapy are currently limited in publicly available scientific literature. This document, therefore, provides a theoretical framework and generalized protocols based on the known activities of the broader class of nitroimidazole compounds. The information herein is intended to guide future research and should not be interpreted as established applications.
Introduction
This compound is a nitroimidazole derivative. While this specific compound is not extensively studied for its anticancer properties, the nitroimidazole scaffold is of significant interest in oncology. Nitroimidazoles are recognized for their potential as hypoxia-activated prodrugs and radiosensitizers. The presence of a nitro group allows for selective bioreductive activation under the hypoxic conditions characteristic of solid tumors.
Notably, this compound is also known as "Azathioprine Related Compound A," indicating its relationship to the immunosuppressive drug Azathioprine. Azathioprine itself is classified as a human carcinogen, linked to an increased risk of skin cancers and non-Hodgkin lymphoma, particularly in transplant patients. This association necessitates careful consideration and thorough investigation of the toxicological and potential therapeutic profiles of its related compounds.
This document outlines potential, yet hypothetical, applications of this compound in cancer research, drawing parallels from structurally related and well-studied nitroimidazoles.
Potential Mechanisms of Action
Based on the chemistry of nitroimidazoles, two primary mechanisms could be explored for this compound in cancer research:
Hypoxia-Activated Prodrug
In the low-oxygen environment of tumors, the nitro group of a nitroimidazole can be reduced by cellular nitroreductases to form highly reactive radical anions. In normoxic (normal oxygen) tissues, this reaction is reversible as oxygen can oxidize the radical anion back to the parent compound. However, under hypoxic conditions, further reduction leads to the formation of cytotoxic species that can damage DNA, proteins, and other cellular macromolecules, leading to selective cancer cell death.
Caption: Bioreductive activation of a nitroimidazole prodrug under hypoxic vs. normoxic conditions.
Radiosensitizer
Hypoxic cells are notoriously resistant to radiotherapy because the cell-killing effects of ionizing radiation are largely mediated by the formation of oxygen-derived free radicals. Electron-affinic compounds like nitroimidazoles can mimic the role of oxygen in "fixing" radiation-induced DNA damage, thereby making it permanent and leading to cell death. By accumulating in hypoxic tumor regions, a nitroimidazole compound could potentially increase the efficacy of radiation treatment specifically in these resistant areas.
Data from Related Nitroimidazole Compounds
While no specific anticancer data exists for this compound, the following table summarizes in vitro data for other nitroimidazole derivatives to provide a contextual reference for potential activity.
| Compound Name | Cancer Cell Line | Assay Type | Condition | IC50 / Activity Metric | Reference |
| Misonidazole | Various | Clonogenic Assay | Hypoxic | Radiosensitizer Enhancement Ratio: 1.5-2.5 | General Literature |
| Etanidazole | Various | Clonogenic Assay | Hypoxic | Radiosensitizer Enhancement Ratio: 1.5-2.0 | General Literature |
| Nimorazole | Head and Neck | Clinical Trials | Hypoxic | Improved locoregional control with radiotherapy | General Literature |
| Evofosfamide (TH-302) | Various | Cytotoxicity | Hypoxic | Highly selective cytotoxicity (Ratio > 200) | General Literature |
Note: This table is for illustrative purposes only and the data does not directly apply to this compound.
Experimental Protocols (Generalized)
The following are generalized protocols that could be adapted to investigate the potential anticancer activities of this compound.
Protocol 1: In Vitro Cytotoxicity Assay under Normoxic and Hypoxic Conditions
Objective: To determine if this compound exhibits selective cytotoxicity to cancer cells under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., FaDu, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
MTT or similar cell viability reagent
-
96-well cell culture plates
-
Standard incubator (37°C, 5% CO2, 21% O2)
-
Hypoxia chamber or incubator (37°C, 5% CO2, <1% O2)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in the standard incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubation:
-
Place one set of plates in the standard (normoxic) incubator.
-
Place the other set of plates in the hypoxia chamber.
-
-
Exposure: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
After incubation, remove the plates from both incubators.
-
Wash the cells with PBS.
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add solubilization solution and read the absorbance on a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 (concentration that inhibits 50% of cell growth) for both normoxic and hypoxic conditions.
-
Calculate the Hypoxic Cytotoxicity Ratio (HCR) = IC50 (normoxic) / IC50 (hypoxic). A high HCR indicates hypoxia-selective cytotoxicity.
-
Application Notes and Protocols: Derivatization of 1-Methyl-4-nitro-1H-imidazol-5-amine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole scaffolds are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities. The parent compound, 1-methyl-4-nitro-1H-imidazol-5-amine, serves as a versatile starting material for the synthesis of novel derivatives with potential therapeutic applications. The presence of a primary amino group at the 5-position and a nitro group at the 4-position of the imidazole ring provides reactive sites for chemical modification, allowing for the modulation of physicochemical and pharmacological properties. This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of the synthesized compounds against various targets.
The derivatization strategies primarily focus on the modification of the 5-amino group to generate Schiff bases and N-alkylated derivatives. These modifications can significantly impact the compound's lipophilicity, steric hindrance, and electronic properties, thereby influencing its interaction with biological targets. The biological screening protocols outlined below are designed to assess the antimicrobial and anticancer activities of the synthesized derivatives.
Derivatization Strategies
The primary amino group of this compound is a key handle for derivatization. Two common and effective strategies are the formation of Schiff bases through condensation with aldehydes and N-alkylation with various alkyl halides.
General Experimental Workflow for Derivatization and Screening
Caption: A generalized workflow for the synthesis and biological screening of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff bases from this compound and various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction, cool the mixture to room temperature.
-
The precipitated solid product is collected by filtration using a Büchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
-
Characterize the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of N-Alkylated Derivatives
This protocol outlines a general procedure for the N-alkylation of this compound using alkyl halides.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)
-
Acetonitrile or Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) as a base
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon) if using NaH
-
TLC plates
Procedure:
-
To a solution of this compound (1 equivalent) in acetonitrile or DMF, add the base (1.5 equivalents of K₂CO₃ or 1.2 equivalents of NaH).
-
Stir the mixture at room temperature for 30 minutes. If using NaH, the reaction should be carried out under an inert atmosphere.
-
Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to 50-60°C for 6-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, pour the mixture into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system.
-
Characterize the purified N-alkylated derivative by spectroscopic methods.
Biological Screening Protocols
Protocol 3: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized imidazole derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate to achieve a range of concentrations.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and standard antimicrobial agent), a negative control (broth with inoculum and no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized imidazole derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Treat the cells with different concentrations of the compounds and incubate for 48-72 hours. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control (a known anticancer drug like doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | R-group (for Schiff Bases) | S. aureus | S. epidermidis | B. subtilis | H. pylori |
| Parent | - | >64 | >64 | >64 | >64 |
| Derivative 1 | Phenyl | 32 | 32 | 16 | 8 |
| Derivative 2 | 4-Chlorophenyl | 16 | 16 | 8 | 4 |
| Derivative 3 | 4-Methoxyphenyl | 32 | 64 | 32 | 16 |
| Derivative 4 | Phenylsulfonyl | ≤8 | ≤8 | ≤8 | 2 |
| Metronidazole | (Reference) | >64 | >64 | >64 | 8 |
Note: The data presented is a representative summary based on available literature and may vary depending on the specific experimental conditions. For instance, one study showed that 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole was the most potent against Gram-positive bacteria, with a MIC value of ≤8 microg/mL[1]. The same study found that some derivatives were four times more active than metronidazole against H. pylori[1].
Table 2: In Vitro Cytotoxicity of Imidazole Derivatives (IC₅₀ in µM)
| Compound ID | R-group | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| Parent | - | >100 | >100 | >100 |
| Derivative 5 | (Example Structure 1) | 45.2 | 58.1 | 62.5 |
| Derivative 6 | (Example Structure 2) | 25.8 | 33.7 | 41.2 |
| Derivative 7 | (Example Structure 3) | 15.1 | 20.4 | 28.9 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.5 |
Note: This table is a template. The actual IC₅₀ values will need to be determined experimentally for the synthesized derivatives. The data presented is hypothetical and for illustrative purposes.
Mechanism of Action and Signaling Pathways
The biological activity of nitroimidazole derivatives is often attributed to their bioreductive activation under hypoxic conditions, which are prevalent in solid tumors and anaerobic microbial environments.
Bioreductive Activation and DNA Damage Pathway
Caption: Bioreductive activation of nitroimidazole derivatives leading to cellular damage.
Under low-oxygen conditions, nitroreductase enzymes, which are abundant in anaerobic bacteria and overexpressed in hypoxic tumor cells, catalyze the reduction of the nitro group of the imidazole derivative. This process generates a highly reactive nitro radical anion and other reduced intermediates. These reactive species can covalently bind to and damage cellular macromolecules, including DNA and proteins, leading to strand breaks and dysfunction. This cellular damage ultimately triggers cell death pathways, such as apoptosis or necrosis.
Apoptosis Induction Pathway
The DNA damage induced by activated nitroimidazole derivatives can trigger a p53-mediated apoptotic cascade.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 1-Methyl-4-nitro-1H-imidazol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of 5-aryl-1-methyl-4-nitro-1H-imidazol-5-amine derivatives via Suzuki coupling reactions. Due to the limited direct literature on the Suzuki coupling of this specific scaffold, this document presents a generalized approach based on established methodologies for similar nitroimidazole and amino-heterocycle systems. The protocols include the synthesis of a key halogenated intermediate, its subsequent cross-coupling, and final deprotection, alongside illustrative data and workflow visualizations.
Introduction
Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiprotozoal, and anticancer properties. The 1-methyl-4-nitro-1H-imidazol-5-amine core is a valuable scaffold for the development of novel therapeutic agents. The functionalization of this core, particularly through the formation of carbon-carbon bonds, allows for the exploration of a vast chemical space and the fine-tuning of pharmacological properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for creating such bonds, offering mild reaction conditions and a broad tolerance for functional groups.
This document outlines a strategic approach to the synthesis of 5-aryl-1-methyl-4-nitro-1H-imidazol-5-amine derivatives. It addresses the potential challenges posed by the substrate's functional groups and provides detailed protocols for a multi-step synthetic sequence.
Application Notes
The Suzuki coupling of this compound derivatives presents unique challenges due to the electronic properties of the imidazole ring, which is substituted with both a strong electron-withdrawing group (nitro) and a strong electron-donating group (amino).
-
Influence of Functional Groups: The free amino group at the 5-position can act as a Lewis base and coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. Furthermore, its nucleophilic character might lead to side reactions. The electron-withdrawing nitro group at the 4-position deactivates the imidazole ring, which can affect the rate of oxidative addition.
-
Synthetic Strategy: A robust synthetic strategy involves a four-step sequence:
-
Protection of the Amino Group: To circumvent the issues associated with the free amine, its protection is recommended. A suitable protecting group should be stable to the conditions of both halogenation and Suzuki coupling and should be readily removable under mild conditions that do not affect the nitroimidazole core. The tert-butyloxycarbonyl (Boc) group is a suitable candidate.
-
Halogenation of the Imidazole Ring: A halogen atom, typically bromine or iodine, needs to be introduced at the 5-position to serve as the electrophilic partner in the Suzuki coupling.
-
Suzuki-Miyaura Cross-Coupling: The 5-halo intermediate can then be coupled with a variety of arylboronic acids using a palladium catalyst. The choice of catalyst, ligand, and base is crucial for achieving high yields. Bulky, electron-rich phosphine ligands are often effective in promoting the coupling of challenging substrates.
-
Deprotection: The final step involves the removal of the protecting group to yield the desired 5-aryl-1-methyl-4-nitro-1H-imidazol-5-amine derivative.
-
Experimental Protocols
Protocol 1: Synthesis of tert-butyl (5-bromo-1-methyl-4-nitro-1H-imidazol-5-yl)carbamate (N-Boc-protected 5-bromo-1-methyl-4-nitro-1H-imidazol-5-amine)
This protocol describes the synthesis of the key intermediate for the Suzuki coupling reaction.
Step 1: N-Boc Protection of this compound
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (1-methyl-4-nitro-1H-imidazol-5-yl)carbamate.
Step 2: Bromination of N-Boc-protected Intermediate
-
Dissolve the N-Boc protected intermediate (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.
-
Add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield tert-butyl (5-bromo-1-methyl-4-nitro-1H-imidazol-5-yl)carbamate.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes the coupling of the N-Boc-protected 5-bromo intermediate with a representative arylboronic acid.
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine tert-butyl (5-bromo-1-methyl-4-nitro-1H-imidazol-5-yl)carbamate (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).
-
Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05-0.10 eq.).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc-protected 5-aryl-1-methyl-4-nitro-1H-imidazol-5-amine derivative.
Protocol 3: N-Boc Deprotection
This protocol describes the final deprotection step to yield the target compound.
-
Dissolve the N-Boc-protected 5-aryl-1-methyl-4-nitro-1H-imidazol-5-amine derivative in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a saturated solution of a weak base (e.g., sodium bicarbonate).
-
Extract the final product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to afford the 5-aryl-1-methyl-4-nitro-1H-imidazol-5-amine.
Data Presentation
The following table summarizes the hypothetical Suzuki coupling of tert-butyl (5-bromo-1-methyl-4-nitro-1H-imidazol-5-yl)carbamate with various arylboronic acids. The yields presented are illustrative and may vary depending on the specific reaction conditions and the nature of the boronic acid.
| Entry | Arylboronic Acid | Product Structure (after deprotection) | Hypothetical Yield Range (%) |
| 1 | Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazol-5-amine | 65-80 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazol-5-amine | 70-85 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-1-methyl-4-nitro-1H-imidazol-5-amine | 60-75 |
| 4 | 3-Trifluoromethylphenylboronic acid | 1-Methyl-4-nitro-5-(3-(trifluoromethyl)phenyl)-1H-imidazol-5-amine | 55-70 |
| 5 | Pyridine-3-boronic acid | 1-Methyl-4-nitro-5-(pyridin-3-yl)-1H-imidazol-5-amine | 50-65 |
Mandatory Visualization
Caption: Overall synthetic pathway for 5-aryl-1-methyl-4-nitro-1H-imidazol-5-amine derivatives.
Caption: Experimental workflow for the Suzuki coupling step.
Application Notes and Protocols for High-Throughput Screening of 1-Methyl-4-nitro-1H-imidazol-5-amine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitroimidazole compounds are a critical class of antimicrobial agents renowned for their activity against anaerobic bacteria and various protozoan parasites. Their mechanism of action relies on bioreductive activation of the nitro group under hypoxic conditions, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. The compound 1-Methyl-4-nitro-1H-imidazol-5-amine belongs to this class and, along with its analogs, represents a promising area for the discovery of new therapeutic agents, particularly in the face of growing drug resistance.
High-Throughput Screening (HTS) provides an efficient platform for rapidly evaluating large libraries of such compounds to identify promising hits for further development. These application notes provide a comprehensive framework for conducting an HTS campaign against libraries containing this compound and similar nitroimidazoles. The focus is on a whole-organism phenotypic screening approach, which is particularly well-suited for this class of prodrugs as it accounts for cellular uptake and metabolic activation.
Mechanism of Action: Nitroimidazole Bioactivation
Nitroimidazoles are prodrugs that require intracellular reduction of their nitro group to exert cytotoxic effects.[1] This activation is typically carried out by nitroreductase enzymes present in anaerobic organisms. The process is highly dependent on the low redox potential within these organisms.
High-Throughput Screening Workflow
A typical HTS campaign for a nitroimidazole library involves a primary screen to identify active compounds, followed by secondary screens to confirm activity and determine potency, and a counter-screen to assess selectivity.
Data Presentation: Representative Screening Data
While specific HTS data for this compound is not widely published, the following tables represent typical data generated during a screening campaign for a library of 5-nitroimidazole analogs against the anaerobic protozoan parasite Giardia lamblia.
Table 1: Primary HTS Results for a 5-Nitroimidazole Library (Screening Concentration: 10 µM)
| Compound ID | Structure | % Inhibition of G. lamblia Growth | Hit ( >50% Inhibition) |
| MNIZ-001 | This compound | 75.2 | Yes |
| MNIZ-002 | Analog 2 | 88.9 | Yes |
| MNIZ-003 | Analog 3 | 12.5 | No |
| MNIZ-004 | Analog 4 | 95.1 | Yes |
| Metronidazole | (Positive Control) | 98.5 | Yes |
| DMSO | (Negative Control) | 0.5 | No |
Table 2: Secondary Screen and Counter-Screen Data for Primary Hits
| Compound ID | Anti-Giardial IC50 (µM)[2][3] | Cytotoxicity CC50 (µM) on HeLa Cells | Selectivity Index (SI = CC50/IC50) |
| MNIZ-001 | 4.5 | >200 | >44.4 |
| MNIZ-002 | 1.6 | 160 | 100.0 |
| MNIZ-004 | 2.1 | >200 | >95.2 |
| Metronidazole | 6.1[2] | >200 | >32.8 |
Experimental Protocols
Protocol 1: Primary HTS for Anti-Giardial Activity
This protocol describes a whole-organism, resazurin-based viability assay in a 384-well format, suitable for automated HTS.
1. Materials:
-
Giardia lamblia trophozoites (e.g., WB strain)
-
Keister's modified TYI-S-33 medium
-
384-well, black, clear-bottom microplates
-
Compound library (including this compound) dissolved in DMSO
-
Metronidazole (positive control)
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[2][4]
-
Anaerobic chamber or gas-pack system
-
Multimode plate reader with fluorescence capabilities
2. Assay Procedure:
-
Plate Preparation: Using an acoustic liquid handler, dispense 100 nL of each library compound (10 mM in DMSO) into the appropriate wells of a 384-well plate. Dispense DMSO only for negative controls and Metronidazole for positive controls.
-
Cell Seeding: Culture G. lamblia trophozoites to mid-log phase. Dilute the culture in pre-warmed medium to a concentration of 2 x 105 cells/mL. Dispense 50 µL of the cell suspension into each well, resulting in a final compound concentration of 20 µM and 10,000 cells/well.
-
Incubation: Incubate the plates under anaerobic conditions at 37°C for 48 hours.
-
Viability Assessment: Add 10 µL of the resazurin solution to each well.[2]
-
Incubation: Continue to incubate the plates at 37°C for an additional 4-6 hours.
-
Data Acquisition: Measure fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[2]
3. Data Analysis and Quality Control:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Calculate Z'-Factor: The Z'-factor is a measure of assay quality. A value between 0.5 and 1.0 indicates an excellent assay.[5][6] Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
Hit Selection: Identify compounds that exhibit a percent inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
Protocol 2: Secondary Screen - Dose-Response and IC50 Determination
This protocol is for confirming the activity of primary hits and determining their potency (IC50).
1. Materials: Same as Protocol 1.
2. Assay Procedure:
-
Compound Plating: For each hit compound, create a 10-point, 3-fold serial dilution series in DMSO. Dispense the diluted compounds into a 384-well plate.
-
Cell Seeding and Incubation: Follow steps 2 and 3 from Protocol 1.
-
Viability Assessment and Data Acquisition: Follow steps 4, 5, and 6 from Protocol 1.
3. Data Analysis:
-
Generate Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration.
-
Calculate IC50: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that inhibits 50% of parasite growth.[7]
Protocol 3: Cytotoxicity Counter-Screen
This protocol assesses the toxicity of hit compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine selectivity.
1. Materials:
-
HeLa or other suitable mammalian cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
384-well, black, clear-bottom microplates
-
Hit compounds from the primary screen
-
Doxorubicin (positive control for cytotoxicity)
-
Resazurin solution
-
Standard cell culture incubator (37°C, 5% CO2)
-
Multimode plate reader
2. Assay Procedure:
-
Cell Seeding: Seed HeLa cells into 384-well plates at a density of 2,000 cells/well in 50 µL of medium and incubate for 24 hours.
-
Compound Treatment: Add the hit compounds at the same concentrations used in the secondary screen.
-
Incubation: Incubate the plates for 48 hours at 37°C with 5% CO2.
-
Viability Assessment and Data Acquisition: Follow steps 4, 5, and 6 from Protocol 1.
3. Data Analysis:
-
Calculate CC50: Similar to the IC50 calculation, determine the cytotoxic concentration 50 (CC50) by fitting the data to a dose-response curve.
-
Calculate Selectivity Index (SI): The SI is the ratio of cytotoxicity to antiparasitic activity (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite over mammalian cells.
Hit Prioritization Logic
Following data generation, a logical workflow is essential for prioritizing hits for further investigation.
Conclusion
This document provides a detailed framework for the high-throughput screening of this compound libraries and their analogs. By employing a systematic approach of primary screening, dose-response confirmation, and cytotoxicity counter-screening, researchers can efficiently identify and prioritize potent and selective compounds. The provided protocols and data analysis guidelines serve as a robust starting point for drug discovery campaigns targeting anaerobic pathogens. Careful assay validation, particularly monitoring the Z'-factor, is crucial for ensuring the reliability and reproducibility of the screening data.
References
- 1. Mammalian cell toxicity and bacterial mutagenicity of nitrosoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents. | Semantic Scholar [semanticscholar.org]
- 6. A new-generation 5-nitroimidazole can induce highly metronidazole-resistant Giardia lamblia in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Troubleshooting & Optimization
Optimizing reaction conditions for the synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine. The information is presented in a user-friendly question-and-answer format to directly address potential challenges during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and effective synthetic route involves a two-step process:
-
Dinitration: The nitration of 1-methylimidazole to yield the intermediate, 1-methyl-4,5-dinitroimidazole.
-
Selective Amination: A selective nucleophilic aromatic substitution (SNAr) reaction on 1-methyl-4,5-dinitroimidazole using an aminating agent to introduce the amine group at the C5 position.
Q2: What are the common starting materials for this synthesis?
The primary starting material is 1-methylimidazole. For the nitration step, a strong nitrating mixture, typically a combination of fuming nitric acid and fuming sulfuric acid (oleum), is required. For the amination step, aqueous ammonia is a common reagent.
Q3: What is the significance of this compound in drug development?
This compound is a known impurity of the immunosuppressive drug Azathioprine, referred to as "Azathioprine EP Impurity A".[1][2] Its synthesis and characterization are crucial for quality control and safety assessment in the pharmaceutical industry.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Step 1: Dinitration of 1-Methylimidazole
Problem 1: Low yield of 1-methyl-4,5-dinitroimidazole.
-
Possible Cause 1: Incomplete nitration.
-
Possible Cause 2: Formation of mononitrated byproducts.
-
Solution: The nitration proceeds stepwise, first forming 1-methyl-4-nitroimidazole and then the desired dinitro product.[3] Insufficient reaction time or a less potent nitrating agent will result in a mixture of mono- and dinitrated products. Optimize the reaction conditions as mentioned above to drive the reaction to completion.
-
-
Possible Cause 3: Degradation of the product.
-
Solution: While the imidazole ring is relatively stable, prolonged exposure to very harsh nitrating conditions (excessively high temperatures or extended reaction times) can lead to degradation. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction endpoint.
-
Problem 2: Difficulty in isolating the 1-methyl-4,5-dinitroimidazole product.
-
Possible Cause: Product remains dissolved in the acidic reaction mixture.
-
Solution: After cooling the reaction mixture, it should be carefully quenched by pouring it onto ice. The product can then be extracted with an organic solvent like dichloromethane.[3] Subsequent washing of the organic layer with water and brine, followed by drying and evaporation of the solvent, should yield the crude product.
-
Step 2: Selective Amination of 1-methyl-4,5-dinitroimidazole
Problem 3: Low yield of this compound.
-
Possible Cause 1: Competing side reactions.
-
Possible Cause 2: Di-substitution or other undesired reactions.
-
Solution: Using a large excess of the aminating agent or harsh reaction conditions could potentially lead to the substitution of both nitro groups or other undesired reactions. Use a controlled amount of aqueous ammonia and monitor the reaction closely to stop it once the desired product is formed in a reasonable amount.
-
Problem 4: Difficulty in purifying the final product.
-
Possible Cause 1: Presence of unreacted starting material and isomeric byproducts.
-
Solution: Purification can be challenging due to the similar polarities of the desired product, the starting material, and the isomeric byproduct. Column chromatography on silica gel is a common method for separating such isomers. A suitable eluent system (e.g., a gradient of ethyl acetate in hexane) should be developed by monitoring the separation with TLC.
-
-
Possible Cause 2: The product is highly polar and water-soluble.
-
Solution: After the reaction, if the product is in an aqueous layer, extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) is necessary. Multiple extractions may be required to ensure complete recovery.
-
Experimental Protocols
Synthesis of 1-methyl-4,5-dinitroimidazole
This protocol is based on an optimized one-step synthesis.[3]
Materials:
-
1-Methylimidazole
-
Fuming nitric acid
-
50% Oleum (fuming sulfuric acid)
-
Dichloromethane
-
Ice
Procedure:
-
Prepare the nitrating mixture by slowly adding 50 mL of 50% oleum to 50 mL of fuming nitric acid in a beaker with stirring, while cooling in an ice bath.
-
In a three-necked flask equipped with a stirrer and cooled in an ice-water bath, add 100 mL of the prepared nitrating mixture.
-
Slowly add 5.00 g (0.060 mol) of 1-methylimidazole to the nitrating mixture at a rate of 0.5 g/min .
-
Gradually heat the reaction mixture to 110°C in an oil bath and maintain stirring for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
The purity of the obtained 1-methyl-4,5-dinitroimidazole can be checked by HPLC.[3]
| Parameter | Value |
| Starting Material | 1-Methylimidazole |
| Reagents | Fuming Nitric Acid, 50% Oleum |
| Reaction Temperature | 110°C |
| Reaction Time | 2 hours |
| Reported Yield | 79%[3] |
Table 1: Optimized Reaction Conditions for the Synthesis of 1-methyl-4,5-dinitroimidazole.
Synthesis of this compound
Materials:
-
1-methyl-4,5-dinitroimidazole
-
Aqueous ammonia (concentration to be optimized)
-
Suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Water
Procedure:
-
Dissolve 1-methyl-4,5-dinitroimidazole in a suitable solvent in a round-bottom flask.
-
Add a measured amount of aqueous ammonia to the solution.
-
Stir the reaction mixture at a controlled temperature (start with room temperature).
-
Monitor the progress of the reaction by TLC or HPLC, observing the consumption of the starting material and the formation of the product.
-
Once the reaction has reached the desired point, quench the reaction by adding water.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Suggested Starting Conditions |
| Starting Material | 1-methyl-4,5-dinitroimidazole |
| Reagent | Aqueous Ammonia |
| Temperature | Room Temperature (to be optimized) |
| Solvent | Dichloromethane or Ethyl Acetate |
| Monitoring | TLC or HPLC |
Table 2: General Reaction Conditions for the Synthesis of this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for the synthesis.
References
Technical Support Center: Optimizing the Synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine. Our aim is to facilitate a higher yield and purity of the final product through detailed experimental protocols and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to produce this compound?
A1: A widely employed synthetic strategy involves a two-step process. The first step is the nitration of a suitable precursor, followed by a nucleophilic aromatic substitution (amination) to introduce the amine group. A common and effective precursor is 5-chloro-1-methylimidazole, which is first nitrated to 5-chloro-1-methyl-4-nitroimidazole. This intermediate is then subjected to amination to yield the final product.
Q2: I am experiencing a low yield in the nitration of 5-chloro-1-methylimidazole. What are the potential causes?
A2: Low yields in this nitration step can often be attributed to several factors:
-
Improper temperature control: The reaction is exothermic, and maintaining the correct temperature is crucial.
-
Suboptimal nitrating agent: The choice and concentration of the nitrating agent are critical.
-
Inadequate reaction time: The reaction may not have proceeded to completion.
-
Moisture in the reaction: The presence of water can lead to unwanted side reactions.
Q3: What are the key parameters to control during the amination of 5-chloro-1-methyl-4-nitroimidazole?
A3: The amination step is a critical determinant of the overall yield and purity. Key parameters to control include:
-
Choice of aminating agent: The source of ammonia (e.g., aqueous ammonia, ammonia in an organic solvent, or an ammonia salt) can significantly impact the reaction.
-
Reaction temperature and pressure: These parameters influence the reaction rate and the potential for side reactions.
-
Solvent: The choice of solvent affects the solubility of reactants and the reaction pathway.
-
Presence of a catalyst: In some cases, a catalyst may be required to facilitate the substitution.
Q4: What are the common side products observed in this synthesis?
A4: Side products can arise from incomplete reactions or competing reaction pathways. In the nitration step, isomers of the desired nitroimidazole may form. During amination, side products can include unreacted starting material and potentially products of over-amination or ring-opening, depending on the reaction conditions.
Troubleshooting Guides
Low Yield in the Synthesis of 5-chloro-1-methyl-4-nitroimidazole
| Observation | Potential Cause | Suggested Solution |
| Low conversion of starting material | Insufficient nitrating agent or reaction time. | Increase the molar ratio of the nitrating agent. Extend the reaction time and monitor progress by TLC or HPLC. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for exotherms. | |
| Formation of multiple products (isomers) | Incorrect reaction conditions. | Ensure the reaction is carried out at the recommended temperature. The order of reagent addition can also influence regioselectivity. |
| Product decomposition | Overheating or prolonged reaction time. | Reduce the reaction temperature or shorten the reaction time once the starting material is consumed. |
Low Yield in the Amination of 5-chloro-1-methyl-4-nitroimidazole
| Observation | Potential Cause | Suggested Solution |
| Low conversion of 5-chloro-1-methyl-4-nitroimidazole | Insufficient aminating agent or low reactivity. | Increase the concentration of the aminating agent. Consider using a more reactive source of ammonia. |
| Low reaction temperature or pressure. | Increase the reaction temperature and/or pressure (in a sealed vessel) to enhance the rate of substitution. | |
| Poor solvent choice. | Select a solvent that ensures good solubility of both the substrate and the aminating agent. | |
| Formation of unidentified byproducts | Side reactions due to harsh conditions. | Optimize the reaction temperature and time to minimize byproduct formation. Consider the use of a catalyst to allow for milder reaction conditions. |
| Instability of the product under reaction conditions. | Monitor the reaction progress and stop the reaction once the maximum yield of the desired product is achieved to prevent degradation. |
Experimental Protocols
Synthesis of 5-chloro-1-methyl-4-nitroimidazole (Precursor)
This protocol is adapted from a patented method and has been shown to produce high yields.[1]
Materials:
-
5-chloro-1-methylimidazole
-
Nitric acid
-
Toluene
-
Concentrated Sulfuric Acid (98.3%)
-
Chloroform
-
Anhydrous magnesium sulfate
-
Petroleum ether
-
Ice
Procedure:
-
Formation of 5-chloro-1-methylimidazole nitrate:
-
Mix 5-chloro-1-methylimidazole with nitric acid in toluene.
-
Heat the mixture to carry out azeotropic dehydration to obtain 5-chloro-1-methylimidazole nitrate.
-
-
Nitration:
-
In a three-necked flask equipped with a magnetic stirrer, add 25.0 mL of concentrated sulfuric acid (98.3%).
-
Cool the flask to 0°C in an ice-water bath.
-
Add 19.2 g of 5-chloro-1-methylimidazole nitrate in six portions, ensuring the temperature is maintained below 15°C.
-
After the addition is complete, allow the mixture to warm to room temperature naturally.
-
Slowly heat the mixture to 55°C and maintain this temperature for 7 hours.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, slowly pour the reaction mixture into 150 mL of ice water.
-
Extract the aqueous solution with 150 mL of chloroform. Separate the layers.
-
Extract the aqueous layer again with chloroform (2 x 40 mL).
-
Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate.
-
Distill off most of the chloroform under reduced pressure.
-
Add 76 mL of petroleum ether to the concentrated solution to precipitate the product.
-
Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry.
-
Expected Yield: 93.2% with a purity of 99.3% (as determined by HPLC).[1]
Synthesis of this compound
Materials:
-
5-chloro-1-methyl-4-nitroimidazole
-
Ammonia source (e.g., concentrated aqueous ammonia, ammonia in methanol, or liquid ammonia)
-
A suitable solvent (e.g., methanol, ethanol, or DMF)
-
Sealed reaction vessel (if using elevated temperature and pressure)
Procedure:
-
In a pressure-rated reaction vessel, dissolve 5-chloro-1-methyl-4-nitroimidazole in a suitable solvent.
-
Add an excess of the ammonia source.
-
Seal the vessel and heat the mixture to a temperature between 80-120°C. The optimal temperature will need to be determined experimentally.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or HPLC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of 5-chloro-1-methyl-4-nitroimidazole
| Parameter | Condition |
| Starting Material | 5-chloro-1-methylimidazole nitrate |
| Nitrating Agent | Concentrated Sulfuric Acid (98.3%) |
| Reaction Temperature | <15°C (addition), then 55°C |
| Reaction Time | 7 hours at 55°C |
| Extraction Solvent | Chloroform |
| Crystallization Solvent | Petroleum Ether |
| Reported Yield | 93.2% |
| Reported Purity (HPLC) | 99.3% |
Data sourced from patent CN101948435A.[1]
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for addressing low reaction yields.
References
Technical Support Center: Purification of Polar Nitroimidazole Compounds
Welcome to the technical support center for the purification of polar nitroimidazole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide direct answers and actionable solutions to specific issues you may face during your experiments.
Crystallization Issues
Question: My polar nitroimidazole compound will not crystallize from solution. What steps can I take to induce crystallization?
Answer/Troubleshooting Steps:
-
Induce Crystallization:
-
Increase Supersaturation:
-
Solvent System Optimization:
-
Anti-solvent Addition: If your compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" (in which your compound is poorly soluble) until the solution becomes slightly turbid.[1]
-
Question: My compound "oils out" instead of crystallizing. How can I resolve this?
Answer/Troubleshooting Steps:
-
Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil and then allow it to cool at a much slower rate.[1] Rapid cooling can often lead to the formation of oils instead of crystals.
-
Adjust Solvent Polarity: The polarity of the solvent may be too close to that of your compound. Try a different solvent or a co-solvent system.[1]
-
Lower the Crystallization Temperature: If the melting point of your compound is below the boiling point of the solvent, it may melt in the hot solution. Ensure there is a sufficient temperature difference.[2]
-
Use a Larger Volume of Solvent: This will ensure the solution becomes saturated at a lower temperature, which can prevent oiling out.[3]
Question: The crystals crash out of solution too quickly, resulting in an amorphous powder or impure solid. How can I obtain better quality crystals?
Answer/Troubleshooting Steps:
-
Slow Down the Cooling Process: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath. Rapid cooling can trap impurities within the crystal lattice.[1]
-
Adjust the Solvent System:
-
Add More Solvent: The solution may be too concentrated. Add a small amount of the hot solvent to redissolve the solid and then allow it to cool slowly.[1]
-
Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can sometimes provide better control over the crystallization process.[1]
-
Question: The recrystallized product is still impure. What should I do?
Answer/Troubleshooting Steps:
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to achieve the desired purity. A second recrystallization can significantly improve purity, although some product loss is to be expected.[1]
-
Hot Filtration: If you suspect the presence of insoluble impurities, perform a hot gravity filtration of the dissolved sample before allowing it to cool and crystallize.[1]
-
Wash Crystals Properly: After filtration, wash the crystals with a small amount of ice-cold fresh solvent to remove any residual impure mother liquor from the crystal surfaces.[3]
Chromatography Issues
Question: My highly polar nitroimidazole derivative is not retained on a C18 reversed-phase column and elutes in the void volume. What are my options?
Answer/Troubleshooting Steps:
-
Switch to a More Appropriate Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the retention of polar compounds. They utilize a polar stationary phase and a mobile phase with a high organic content.[4]
-
-
Modify the Mobile Phase (for Reversed-Phase):
-
Increase Aqueous Content: Use a mobile phase with a very high percentage of water (e.g., 95-100%).
-
Use Ion-Pairing Reagents: While less ideal due to potential system contamination, ion-pairing reagents can help retain highly polar compounds.
-
Question: My polar compound streaks on the silica gel TLC plate and column. How can I improve the peak shape?
Answer/Troubleshooting Steps:
-
Sample Overloading: You may have applied too much sample to the TLC plate or column. Try using a more dilute solution.[5]
-
Inappropriate Solvent System: The polarity of the solvent system may be unsuitable. Experiment with different solvent systems to find one that provides a well-defined spot on the TLC plate.[5]
-
Use Mobile Phase Additives: For basic nitroimidazole compounds, adding a small amount of a base like triethylamine or ammonium hydroxide to the mobile phase can help reduce tailing on silica gel. For acidic compounds, a small amount of acetic or formic acid can be beneficial.[6]
Question: My polar nitroimidazole compound is not moving from the origin (baseline) on the silica gel column. What should I do?
Answer/Troubleshooting Steps:
-
Increase Solvent Polarity: Your mobile phase is likely not polar enough. Increase the proportion of the more polar solvent in your eluent system. For very polar compounds, a mobile phase like dichloromethane/methanol may be necessary.[6]
-
Use Additives: As mentioned above, adding a modifier like ammonium hydroxide (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can help elute strongly retained compounds.[6]
-
Change the Stationary Phase: If increasing solvent polarity is not effective, consider using a different stationary phase. For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like water/acetonitrile) can be a good alternative.[6]
Data Presentation: Purification Method Comparison
The following table summarizes typical recovery and purity data for various purification techniques applicable to polar imidazole derivatives. Note that these are general guidelines, and actual results will vary depending on the specific compound and experimental conditions.
| Purification Technique | Derivative Type | Typical Recovery (%) | Typical Purity (%) |
| Recrystallization | N-substituted imidazoles | 82 | >98 |
| Flash Chromatography (Silica Gel) | 2,4,5-Triaryl-1H-imidazoles | 90 | >95 |
| Preparative HPLC (Reversed-Phase) | Nitroimidazole Derivatives | Not specified | >99 |
| HILIC | General Polar Metabolites | Not specified | High |
Experimental Protocols
Protocol for Recrystallization of a Polar Nitroimidazole Derivative
This protocol provides a general procedure for the purification of a solid polar nitroimidazole derivative by recrystallization.[1]
-
Solvent Selection:
-
Place a small amount of the crude solid in a test tube.
-
Add a few drops of a potential polar solvent (e.g., ethanol, methanol, water, ethyl acetate, acetone) and observe the solubility at room temperature.[1]
-
An ideal solvent will dissolve the compound poorly at room temperature but well when heated. Consider using solvent pairs (e.g., ethanol/water) for finer control over solubility.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture on a hot plate with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[7]
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[1]
-
-
Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[3]
-
Dry the crystals in a vacuum oven or desiccator.
-
Protocol for Flash Chromatography of a Polar Nitroimidazole Derivative
This protocol outlines the purification of a polar nitroimidazole derivative using normal-phase flash chromatography.
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent.
-
Spot the solution on a silica gel TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexanes with a high proportion of ethyl acetate).[1]
-
The ideal solvent system will give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[8]
-
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar mobile phase and pour it into the column, allowing it to settle into a packed bed.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the column.[9]
-
Dry Loading (for compounds with poor solubility in the mobile phase): Dissolve the crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Apply pressure (e.g., from a compressed air line) to force the mobile phase through the column at a steady rate.
-
Collect fractions in test tubes.
-
If using a gradient elution, gradually increase the polarity of the mobile phase to elute more polar compounds.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Workflow for the purification of polar nitroimidazole compounds via recrystallization.
Caption: Workflow for the purification of polar nitroimidazole compounds using flash chromatography.
Caption: Troubleshooting decision tree for common purification issues with polar nitroimidazoles.
References
Identifying and minimizing by-products in 1-Methyl-4-nitro-1H-imidazol-5-amine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and high-yielding method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of 1-methyl-4,5-dinitroimidazole with aqueous ammonia. In this reaction, the ammonia acts as a nucleophile, displacing one of the nitro groups on the imidazole ring.
Q2: What are the primary by-products I should expect in this synthesis?
The main by-product in this reaction is the isomeric 1-methyl-5-nitro-1H-imidazol-4-amine. This arises from the nucleophilic attack of ammonia at the C4 position of the 1-methyl-4,5-dinitroimidazole starting material, instead of the desired C5 position. The formation of this isomer is a key challenge in achieving high purity of the target compound. Other potential impurities include unreacted 1-methyl-4,5-dinitroimidazole.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (1-methyl-4,5-dinitroimidazole) and the appearance of the product spots will indicate the reaction's progression. HPLC provides a more quantitative assessment of the reaction mixture.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | Ensure the reaction is run for a sufficient amount of time. Monitor the reaction by TLC or HPLC until the starting material is consumed. The reaction of 1-methyl-4,5-dinitroimidazole with aqueous ammonia has been reported to give a high yield (95%) of the desired 5-amino-1-methyl-4-nitroimidazole, suggesting the reaction is generally efficient.[1] |
| Suboptimal reaction temperature. | While specific temperature studies for this exact reaction are not widely published, nucleophilic aromatic substitution reactions are sensitive to temperature. If the reaction is sluggish, a modest increase in temperature may improve the rate. However, be cautious as higher temperatures could potentially lead to the formation of more by-products. | |
| Presence of Significant Amounts of the Isomeric By-product (1-methyl-5-nitro-1H-imidazol-4-amine) | The nitro group at the C5 position of 1-methyl-4,5-dinitroimidazole is more labile and thus more susceptible to substitution than the nitro group at the C4 position. However, substitution at the C4 position can still occur, leading to the formation of the isomeric by-product.[1] | While complete elimination of the isomer may be difficult, optimizing reaction conditions can favor the formation of the desired product. This can include careful control of temperature and reaction time. Lowering the reaction temperature may increase the regioselectivity of the reaction. |
| Difficulty in Separating the Desired Product from the Isomeric By-product | The two isomers, this compound and 1-methyl-5-nitro-1H-imidazol-4-amine, have very similar polarities, which can make their separation by standard column chromatography challenging. | Purification can be achieved by column chromatography on silica gel. A common eluent system is a mixture of ethyl acetate and hexane.[1] To improve separation, a shallow gradient of the more polar solvent (ethyl acetate) should be used. For difficult separations, preparative HPLC may be necessary. |
| Presence of Unreacted Starting Material (1-methyl-4,5-dinitroimidazole) in the Final Product | Insufficient reaction time or stoichiometry of ammonia. | Ensure an adequate excess of aqueous ammonia is used and that the reaction is allowed to proceed to completion as monitored by TLC or HPLC. |
| Formation of Other Unidentified Impurities | Decomposition of starting materials or products under the reaction conditions. | Ensure the quality of the 1-methyl-4,5-dinitroimidazole starting material. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may help to prevent oxidative side reactions. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the principle of nucleophilic aromatic substitution of 1-methyl-4,5-dinitroimidazole.
Materials:
-
1-methyl-4,5-dinitroimidazole
-
Aqueous ammonia (e.g., 28-30% solution)
-
Ethanol (or another suitable solvent)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-4,5-dinitroimidazole in a suitable solvent like ethanol.
-
Add an excess of aqueous ammonia to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as the mobile phase).
-
Once the starting material is consumed, the reaction mixture is worked up. This typically involves removing the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from the isomeric by-product and any unreacted starting material.
Note: The optimal reaction time and temperature may need to be determined empirically.
Visualizations
Logical Workflow for Troubleshooting By-product Formation
Caption: A logical workflow for identifying and addressing the root causes of by-product formation.
Reaction Pathway and By-product Formation
Caption: The synthetic pathway to the desired product and the formation of the main isomeric by-product.
References
Stability and degradation pathways of 1-Methyl-4-nitro-1H-imidazol-5-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-Methyl-4-nitro-1H-imidazol-5-amine. It includes frequently asked questions (FAQs) and troubleshooting guides to address potential stability and degradation issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, this compound is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The nitro group, the amine substituent, and the imidazole ring itself can all be involved in these degradation processes. Under hydrolytic conditions (acidic or basic), nucleophilic substitution of the nitro group or deamination may occur.[1] Oxidative conditions can lead to the formation of various oxygenated products, while exposure to light can cause photolytic cleavage of the C-NO2 bond.[2]
Q2: How stable is this compound in solution?
A2: The stability of this compound in solution is dependent on several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] Generally, nitroimidazole compounds can be unstable in solution, especially under non-neutral pH conditions or when exposed to UV light.[3] For optimal stability, it is recommended to prepare solutions fresh and protect them from light.
Q3: What are the expected degradation products of this compound?
A3: Potential degradation products can arise from modifications to the nitro and amino groups, as well as cleavage of the imidazole ring. Possible degradation products include:
-
Hydrolysis Products: 1-methyl-5-amino-1H-imidazol-4-ol (from nucleophilic substitution of the nitro group) or 1-methyl-4-nitro-1H-imidazol-5-ol (from deamination).
-
Oxidation Products: Oxidized forms of the imidazole ring or the amino group.[2]
-
Reduction Products: 1-methyl-1H-imidazole-4,5-diamine (from reduction of the nitro group).
-
Photodegradation Products: Products resulting from the cleavage of the nitro group.[1]
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common technique for monitoring the degradation of this compound. This method should be able to separate the parent compound from its potential degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Troubleshooting Guides
This section addresses common issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound in stock solutions or during the experiment.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Avoid using old stock solutions. Prepare solutions immediately before use.
-
Protect from light: Store stock solutions and conduct experiments with protection from light, for example, by using amber vials or covering glassware with aluminum foil.
-
Control temperature: Avoid exposing the compound to high temperatures.
-
Check pH: Ensure the pH of your experimental medium is controlled and appropriate for the stability of the compound.
-
Perform a forced degradation study: To understand the compound's stability under your experimental conditions, consider running a mini-forced degradation study (see Experimental Protocols).
-
Issue 2: Appearance of unknown peaks in HPLC chromatograms.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Characterize the unknown peaks: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and propose potential structures.
-
Compare with forced degradation samples: Analyze samples from forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to see if the unknown peaks match any of the generated degradation products. This can help in identifying the nature of the degradation.
-
Optimize HPLC method: Ensure your HPLC method has adequate resolution to separate all degradation products from the parent peak.
-
Issue 3: Poor peak shape (tailing or fronting) in HPLC analysis.
-
Possible Cause: Secondary interactions of the basic amine group with the stationary phase or issues with the mobile phase.
-
Troubleshooting Steps:
-
Adjust mobile phase pH: Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve the peak shape of basic compounds.
-
Use a suitable column: Employ a base-deactivated or end-capped C18 column designed for the analysis of basic compounds.
-
Check for column overload: Inject a lower concentration of your sample to see if the peak shape improves.
-
Proposed Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of this compound under different stress conditions.
Caption: Proposed Hydrolytic Degradation Pathways.
Caption: Proposed Oxidative and Photolytic Degradation Pathways.
Experimental Protocols
The following are general protocols for conducting forced degradation studies on this compound. The conditions should be optimized to achieve a target degradation of 5-20%.
Forced Degradation Experimental Workflow
Caption: Forced Degradation Experimental Workflow.
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at a controlled temperature (e.g., 60 °C).
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Control: A control sample of the compound in the solvent mixture (without acid or base) should be stored under the same temperature conditions.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the compound.
-
Oxidative Stress:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals.
-
-
Control: A control sample of the compound in the solvent (without H₂O₂) should be stored under the same conditions.
Protocol 3: Thermal Degradation
-
Solid State: Place a known amount of the solid compound in a controlled temperature oven (e.g., 80 °C).
-
Solution State: Prepare a solution of the compound and place it in a controlled temperature oven.
-
Sampling: At various time points, withdraw samples, dissolve in a suitable solvent (for solid samples), and dilute to a working concentration for HPLC analysis.
-
Control: A control sample should be stored at a lower, controlled temperature (e.g., 4 °C).
Protocol 4: Photolytic Degradation
-
Sample Preparation: Prepare a solution of the compound in a transparent container (e.g., quartz cuvette or clear glass vial).
-
Light Exposure: Expose the sample to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., a photostability chamber).
-
Control: A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Sampling: Withdraw samples at different time points for HPLC analysis.
Data Presentation
The following table summarizes typical stress conditions used in forced degradation studies.
| Stress Condition | Reagent/Parameter | Typical Duration | Target Degradation |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 2 - 24 hours | 5 - 20% |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours | 5 - 20% |
| Oxidation | 3% - 30% H₂O₂ | 4 - 48 hours | 5 - 20% |
| Thermal (Solid) | 60 °C - 100 °C | 1 - 7 days | 5 - 20% |
| Thermal (Solution) | 60 °C - 80 °C | 8 - 48 hours | 5 - 20% |
| Photolytic | ICH Q1B Option 2 | As per guideline | 5 - 20% |
References
Troubleshooting guide for the synthesis of nitroimidazole derivatives
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of nitroimidazole derivatives.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis, purification, and characterization of nitroimidazole derivatives.
1. Low Reaction Yield
Question: My reaction yield for the N-alkylation of a nitroimidazole is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in N-alkylation reactions of nitroimidazoles can stem from several factors. Here are some common causes and troubleshooting steps:
-
Incomplete Deprotonation: The imidazole ring nitrogen needs to be sufficiently deprotonated to act as an effective nucleophile. If you are using a weak base, the equilibrium may not favor the deprotonated form.
-
Solution: Consider using a stronger base. The choice of base can be critical and is often dependent on the solvent. For instance, potassium carbonate (K₂CO₃) is effective in acetonitrile.
-
-
Poor Solubility of Reagents: If the nitroimidazole starting material or the alkylating agent has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.
-
Solution: Select a solvent that effectively dissolves all reactants. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often used for their excellent solvating properties, though they can be difficult to remove. Acetonitrile is another good option.
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Heating the reaction mixture can significantly increase the reaction rate and yield. A temperature of 60°C in acetonitrile has been shown to be effective. However, excessively high temperatures can lead to side reactions and decomposition.
-
-
Steric Hindrance: The position of the nitro group and other substituents on the imidazole ring can sterically hinder the approach of the alkylating agent. For example, alkylation of 2-methyl-5-nitroimidazole can be influenced by the steric effect of the nitro group.
-
Solution: While challenging to overcome, using a less bulky alkylating agent or optimizing the reaction conditions (e.g., longer reaction time, higher temperature) might improve the yield.
-
-
Side Reactions: The alkylating agent might react with other nucleophiles present in the reaction mixture, or undergo elimination reactions, especially at higher temperatures.
-
Solution: Ensure all reagents and solvents are pure and dry. A dropwise addition of the alkylating agent can sometimes help to minimize side reactions.
-
2. Formation of Multiple Products (Regioisomers)
Question: I am observing the formation of multiple products in my N-alkylation reaction, likely N-1 and N-3 isomers. How can I control the regioselectivity?
Answer: The formation of regioisomers is a common challenge in the alkylation of substituted imidazoles. The electronic and steric effects of the substituents on the imidazole ring play a crucial role in determining the site of alkylation.
-
Steric Effects: As mentioned, the steric bulk of substituents can direct the alkylation to the less hindered nitrogen. For 2-methyl-5-nitroimidazole, alkylation may favor the N-3 position due to the steric hindrance from the nitro group.
-
Electronic Effects: The electron-withdrawing nature of the nitro group influences the nucleophilicity of the ring nitrogens.
-
Reaction Conditions: The choice of solvent and base can influence the regioselectivity.
-
Solution: A systematic screening of different bases and solvents is recommended. For 4-nitroimidazole, alkylation of the N-1 position is generally favored. It is advisable to consult literature for similar substitution patterns to find optimized conditions. Careful purification by column chromatography is often necessary to separate the isomers.[1]
-
3. Difficulty in Product Purification
Question: My crude product is an oil or a complex mixture that is difficult to purify by crystallization. What purification strategies can I employ?
Answer: Purifying nitroimidazole derivatives can be challenging due to their polarity and sometimes limited stability.
-
Column Chromatography: This is the most common and effective method for separating complex mixtures.[1][2]
-
Extraction: A liquid-liquid extraction can be a useful first step to remove major impurities. For example, after the reaction, the mixture can be poured into water and extracted with an organic solvent like ethyl acetate or chloroform.[2][3] Washing the organic layer with brine can help remove water-soluble impurities.[1]
-
Recrystallization: If the product is a solid but impure, recrystallization from a suitable solvent (e.g., ethanol, benzene) can yield a highly pure product.[2][3] Finding the right solvent or solvent mixture may require some experimentation.
4. Issues with Product Characterization (NMR)
Question: I am having trouble interpreting the ¹H NMR spectrum of my synthesized nitroimidazole derivative. The peaks are broad or the chemical shifts are not as expected.
Answer: Issues with NMR spectra of nitroimidazole derivatives can arise from several factors.
-
Paramagnetic Effects: The nitro group can sometimes cause line broadening in the NMR spectrum.
-
Proton Exchange: Protons on the imidazole ring or on N-H groups can undergo exchange, leading to broad signals.
-
Solvent Effects: The choice of NMR solvent can significantly affect the chemical shifts. DMSO-d₆ is a common choice for polar nitroimidazole derivatives.[2]
-
Purity: The presence of impurities will complicate the spectrum. Ensure your sample is pure before detailed NMR analysis.
-
Structural Isomers: The presence of regioisomers will result in a more complex spectrum than expected.
Solution:
-
Ensure the sample is of high purity.
-
Acquire spectra in different deuterated solvents to observe changes in chemical shifts.
-
Perform 2D NMR experiments (e.g., COSY, HSQC) to aid in the assignment of protons and carbons.
-
Consult computational studies that predict NMR parameters for similar structures for comparison.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Tinidazole.
| Parameter | Conventional Process | MoO₃/SiO₂ Catalyst Process | Lewis Acid/Xylene Process[4] | Concentrated H₂SO₄/4-methyl-2-pentanone Process[5] |
| Starting Materials | 2-methyl-5-nitroimidazole, 2-ethyl-thio-ethanol | 2-methyl-5-nitroimidazole, 2-ethyl-thio-ethanol | β-hydroxyethyl sulfide, 2-methyl-5-nitroimidazole | β-hydroxyethyl sulfide, 2-methyl-5-nitroimidazole |
| Catalyst/Acid | Sulfuric acid, Acetic acid | 20% MoO₃/SiO₂ | Concentrated sulfuric acid (Lewis acid) | Concentrated sulfuric acid |
| Solvent | Acetic acid | Not specified | Xylene series | 4-methyl-2-pentanone |
| Reaction Temperature | 80-85 °C | 80 °C | Not specified | 80-100 °C (Condensation), 50-70 °C (Oxidation) |
| Reaction Time | 9 hours | Not specified | Not specified | 3-5 hours (Condensation), 3-5 hours (Oxidation) |
| Oxidizing Agent | Hydrogen peroxide with tungstic acid or ammonium molybdate | Hydrogen peroxide | Hydrogen peroxide with ammonium molybdate or sodium tungstate | Hydrogen peroxide with sodium molybdate |
| Conversion | 50% | Not specified | Not specified | Not specified |
| Selectivity | 70% | Not specified | Not specified | Not specified |
| Yield | - | - | Improved yield claimed | Purity ≥ 99.98% |
Experimental Protocols
1. Synthesis of Tinidazole via Condensation-Oxidation [6]
-
Condensation Step:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, combine 2-methyl-5-nitroimidazole (800 g), acetic acid (200 ml), and 98% sulfuric acid (300 ml).
-
Heat the mixture to 80-85 °C with stirring.
-
Add 2-ethyl-thio-ethanol (440 g) over a period of 9 hours.
-
After the reaction is complete, adjust the pH to 3.0 with a 24% ammonia solution to precipitate unreacted 2-methyl-5-nitroimidazole.
-
Filter the mixture to isolate the precipitate. The filtrate contains the intermediate product, 1-(2-ethyl-thio-ethanol)-2-methyl-5-nitro-imidazole.
-
-
Oxidation Step:
-
To the filtrate containing the intermediate, add tungstic acid (8 g) as a catalyst.
-
Add 50% hydrogen peroxide stoichiometrically at 50-55 °C.
-
After the oxidation is complete, add a 25% aqueous ammonia solution to precipitate the crude tinidazole.
-
Isolate the tinidazole product by filtration.
-
2. Synthesis of Metronidazole Derivatives via Mitsunobu Reaction [2]
-
General Procedure:
-
Dissolve metronidazole (1 equivalent), triphenylphosphine (1.5 equivalents), and the corresponding imide (e.g., phthalimide, 1.5 equivalents) in dry tetrahydrofuran (THF).
-
Cool the mixture to 0-5 °C.
-
Add a solution of diisopropyl azodicarboxylate (DIAD, 3.2 equivalents) in dry THF dropwise over 20 minutes.
-
Stir the reaction mixture for 1 hour.
-
Monitor the reaction progress by TLC.
-
Remove the solvent under reduced pressure to obtain an oil.
-
Solidify the oil using diethyl ether and then crystallize from 2-propanol to obtain the final product.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of nitroimidazole derivatives.
References
- 1. Synthesis of New Active Sulfones in the 5-Nitroimidazole Series - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tinidazole | 19387-91-8 [chemicalbook.com]
- 4. CN1321985C - Tinidazole preparing process - Google Patents [patents.google.com]
- 5. CN111689902A - Preparation method of high-purity tinidazole - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Technical Support Center: Overcoming Solubility Issues of 1-Methyl-4-nitro-1H-imidazol-5-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 1-Methyl-4-nitro-1H-imidazol-5-amine in organic solvents.
Troubleshooting Guide
My this compound is not dissolving in my chosen organic solvent. What should I do?
Poor solubility is a common challenge with compounds like this compound, which has both polar (nitro and amine groups) and non-polar (methyl and imidazole ring) characteristics. The first step is to assess the properties of your solvent and consider alternatives.
Expected Solubility Profile:
The solubility of this compound can be predicted based on the principle of "like dissolves like." The table below summarizes its expected solubility in common laboratory solvents.
| Solvent Class | Examples | Expected Solubility of this compound | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can engage in strong dipole-dipole interactions with the nitro group and hydrogen bonding with the amine group, effectively solvating the molecule.[1] |
| Polar Protic | Methanol, Ethanol | Moderate to Low | While these solvents can hydrogen bond, the overall polarity may not be high enough to overcome the crystal lattice energy of the solid compound. Lower aliphatic amines are generally soluble in water and alcohols.[2][3][4] |
| Non-Polar | Toluene, Hexane | Very Low | The significant polarity from the nitro and amine groups makes it unlikely to dissolve in non-polar solvents. |
| Other | Acetone, Acetonitrile | Moderate to Low | These solvents have intermediate polarity and may offer some solubility, but likely less than highly polar aprotic solvents. |
Troubleshooting Workflow:
If you are experiencing solubility issues, follow this workflow to identify a suitable solvent system.
Solubility Enhancement Techniques
If standard solvents and physical methods like heating and sonication are insufficient, several techniques can be employed to enhance the solubility of this compound.
Which solubility enhancement technique is right for my experiment?
The choice of technique depends on the requirements of your downstream application, such as required concentration, solvent compatibility, and potential for compound degradation.
Experimental Protocols
Protocol 1: Solubility Determination by the Shake-Flask Method
This protocol determines the equilibrium solubility of a compound in a given solvent.[5]
Materials:
-
This compound
-
Selected solvent (e.g., DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial. The exact amount should be enough to ensure a saturated solution with undissolved solid remaining.
-
Add a known volume of the selected solvent to the vial.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, visually confirm that excess solid is still present.
-
Centrifuge the sample to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
Repeat the measurement at least in triplicate.
Protocol 2: Improving Solubility with Co-solvency
This protocol uses a water-miscible organic solvent (co-solvent) to increase the solubility of a compound in an aqueous solution.[6][7]
Materials:
-
This compound
-
Primary solvent (e.g., water, buffer)
-
Co-solvent (e.g., DMSO, ethanol)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound in the co-solvent where it has high solubility (e.g., 10 mg/mL in DMSO).
-
In separate vials, prepare a series of co-solvent/primary solvent mixtures with varying ratios (see table below).
-
Add a small, known volume of the stock solution to each mixture and vortex.
-
Visually inspect for precipitation. If the solution remains clear, the compound is soluble at that concentration and co-solvent ratio.
-
The optimal co-solvent ratio is the one that uses the minimum amount of co-solvent while keeping the compound in solution at the desired concentration.
Example Co-solvent Ratios:
| % Co-solvent (v/v) | Volume of Co-solvent (µL) in 1 mL total | Volume of Primary Solvent (µL) in 1 mL total |
| 1% | 10 | 990 |
| 5% | 50 | 950 |
| 10% | 100 | 900 |
| 20% | 200 | 800 |
Frequently Asked Questions (FAQs)
Q1: What is the CAS number and molecular weight of this compound?
The CAS number is 4531-54-8, and the molecular weight is 142.12 g/mol .[8][9]
Q2: How does temperature affect the solubility of this compound?
Generally, the solubility of solid compounds in liquid solvents increases with temperature. If you are having trouble dissolving the compound at room temperature, gentle warming (e.g., to 37°C) may help.[10] However, be cautious, as excessive heat can lead to degradation.
Q3: My compound is dissolving, but the solution is colored. Is this normal?
Q4: Can I use pH adjustment to improve solubility in organic solvents?
Q5: Are there any known safety concerns with this compound?
Specific safety data for this compound is not widely available. However, as a nitroimidazole derivative, it should be handled with care. Many nitroaromatic compounds are potentially toxic. It is recommended to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. researchgate.net [researchgate.net]
- 6. longdom.org [longdom.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. chemscene.com [chemscene.com]
- 9. This compound | CAS#:4531-54-8 | Chemsrc [chemsrc.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Technical Support Center: Scalable Synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the scalable synthesis of 1-Methyl-4-nitro-1H-imidazol-5-amine for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most promising scalable synthetic route for this compound?
A1: A highly effective and scalable two-step route involves the dinitration of 1-methylimidazole followed by a selective nucleophilic aromatic substitution (SNAr). This method is advantageous due to its high yield and the availability of starting materials. The key intermediate is 1-methyl-4,5-dinitroimidazole, which then reacts with aqueous ammonia to yield the final product.[1]
Q2: What are the critical safety precautions for this synthesis?
A2: The synthesis involves strong nitrating agents (concentrated nitric and sulfuric acids) and potentially energetic nitro compounds. All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. Reactions involving nitration can be highly exothermic and require careful temperature control.
Q3: What are the main challenges in the amination step?
A3: The primary challenge in the amination of 1-methyl-4,5-dinitroimidazole is controlling the regioselectivity. While the reaction with aqueous ammonia predominantly yields the desired 5-amino product, a small amount of the 4-amino-1-methyl-5-nitroimidazole isomer can form as a byproduct.[1] Careful control of reaction conditions and subsequent purification are necessary to isolate the target compound with high purity.
Q4: How can the final product be purified effectively on a large scale?
A4: The final product, being an amine, can be purified using a combination of techniques. After the reaction, the product may precipitate from the solution. Recrystallization from a suitable solvent system is a common method for purification. If isomeric byproducts are present, column chromatography may be required, although this can be less practical for very large scales.
Q5: Are there alternative amination strategies?
A5: Yes, other methods exist, such as the vicarious C-amination of 1-methyl-4-nitroimidazole. This method uses (1-methylhydrazin-1-ium-1-ylidene)iodate in the presence of a strong base like potassium tert-butylate (t-BuOK) in DMSO.[2][3] However, this route typically results in lower yields (around 56%) compared to the SNAr approach using 1-methyl-4,5-dinitroimidazole (around 95%).[1][3]
Synthesis Workflow & Protocols
The recommended synthetic pathway is a two-step process starting from 1-methylimidazole.
Caption: Recommended workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-4,5-dinitroimidazole
This protocol is based on standard nitration procedures for imidazole rings.[4][5]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, cool a mixture of fuming sulfuric acid and fuming nitric acid (1:1 ratio) to 0-5 °C in an ice-salt bath.
-
Addition: Slowly add 1-methylimidazole dropwise to the cooled nitrating mixture, ensuring the internal temperature does not exceed 10-15 °C. The addition should be controlled to manage the exotherm.
-
Reaction: After the addition is complete, slowly warm the mixture to 105-115 °C and maintain this temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum.
-
Purification: The crude product can be recrystallized from an appropriate solvent like ethanol to yield pure 1-methyl-4,5-dinitroimidazole.
Protocol 2: Synthesis of this compound
This protocol utilizes a high-yield nucleophilic aromatic substitution (SNAr) reaction.[1]
-
Reaction Setup: Suspend 1-methyl-4,5-dinitroimidazole in aqueous ammonia in a pressure-rated reactor.
-
Reaction: Heat the mixture with stirring. The reaction progress should be monitored by TLC or HPLC until the starting material is consumed.
-
Isolation: Cool the reaction mixture. The product, this compound, will precipitate.
-
Purification: Collect the solid product by filtration. Wash the solid with cold water and then dry it. The reported yield for this step is approximately 95%.[1] Further purification can be achieved by recrystallization if necessary.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| 1-Methylimidazole | C₄H₆N₂ | 82.10 | Colorless liquid |
| 1-Methyl-4,5-dinitroimidazole | C₄H₄N₄O₄ | 188.10 | Pale yellow solid |
| This compound | C₄H₆N₄O₂ | 142.12 | Yellow Powder |
Table 2: Comparison of Amination Strategies
| Method | Precursor | Reagents | Solvent | Typical Yield | Reference |
| SNAr | 1-Methyl-4,5-dinitroimidazole | Aqueous Ammonia | Water | 95% | [1] |
| Vicarious C-amination | 1-Methyl-4-nitroimidazole | (1-methylhydrazin-1-ium-1-ylidene)iodate, t-BuOK | DMSO | 56% | [3] |
Troubleshooting Guide
Caption: A logical guide for troubleshooting low product yield during synthesis.
Q: My overall yield is very low. What should I investigate first?
A: Low overall yield can stem from issues in either the nitration or amination step. First, verify the purity and identity of your intermediate, 1-methyl-4,5-dinitroimidazole, using techniques like NMR or melting point analysis. If the intermediate is impure or the yield was low, focus on optimizing the nitration step. If the intermediate is correct, troubleshoot the amination reaction.
Q: The nitration step is not working well, resulting in a dark, tarry mixture.
A: This is often a sign of decomposition due to poor temperature control. The addition of 1-methylimidazole to the strong nitrating mixture is highly exothermic. Ensure your cooling bath is effective and that the reagent is added very slowly, keeping the internal temperature strictly below 15 °C. Overheating can lead to uncontrolled side reactions and degradation of the imidazole ring.
Q: My final product is contaminated with an isomer. How can I separate them?
A: The formation of 4-amino-1-methyl-5-nitroimidazole is a known issue.[1] These isomers often have slightly different polarities and solubilities. Careful recrystallization from a well-chosen solvent system can enrich the desired 5-amino isomer. If this fails, preparative column chromatography is the most effective, albeit less scalable, method for complete separation.
Q: The amination reaction seems to stall and does not go to completion.
A: Incomplete amination could be due to several factors. If running the reaction at atmospheric pressure, ammonia can be lost from the solution upon heating. Using a sealed, pressure-rated reactor is crucial for maintaining the concentration of the nucleophile and driving the reaction to completion. Also, verify that your 1-methyl-4,5-dinitroimidazole starting material is of high purity, as impurities can inhibit the reaction.
References
Technical Support Center: Quality Control of 1-Methyl-4-nitro-1H-imidazol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quality control of 1-Methyl-4-nitro-1H-imidazol-5-amine. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for the quality control of this compound?
A1: The primary analytical techniques for the quality control of this compound include High-Performance Liquid Chromatography (HPLC) for purity and impurity profiling, and spectroscopic methods such as UV-Visible (UV-Vis) spectroscopy for quantification, Infrared (IR) spectroscopy for identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. Mass Spectrometry (MS) is often coupled with chromatography (LC-MS) for impurity identification.
Q2: Where can I obtain a reference standard for this compound?
A2: Analytical standards for this compound are available from various chemical suppliers.[1][2] It is crucial to use a certified reference standard for quantitative analysis and method validation.
Q3: What are the expected spectroscopic characteristics of this compound?
Data Presentation: Predicted Spectroscopic Data
| Parameter | Predicted Value/Range | Solvent |
| UV-Vis Spectroscopy | ||
| λmax (π → π) | 220 - 280 nm | Methanol/Acetonitrile |
| λmax (n → π) | 320 - 380 nm | Methanol/Acetonitrile |
| Infrared (IR) Spectroscopy | ||
| N-H Stretch (amine) | 3300 - 3500 cm⁻¹ (two bands) | KBr Pellet |
| C-H Stretch (aromatic) | 3000 - 3100 cm⁻¹ | KBr Pellet |
| N-O Stretch (nitro) | 1500 - 1560 cm⁻¹ (asymmetric) 1300 - 1360 cm⁻¹ (symmetric) | KBr Pellet |
| C=N Stretch (imidazole ring) | 1580 - 1650 cm⁻¹ | KBr Pellet |
| ¹H NMR Spectroscopy | ||
| Imidazole Ring Proton (H-2) | 7.5 - 8.0 ppm | DMSO-d₆ |
| Amine Protons (-NH₂) | 5.0 - 6.0 ppm (broad) | DMSO-d₆ |
| Methyl Protons (-CH₃) | 3.5 - 4.0 ppm | DMSO-d₆ |
| ¹³C NMR Spectroscopy | ||
| Imidazole Ring Carbons | 110 - 150 ppm | DMSO-d₆ |
| Methyl Carbon (-CH₃) | 30 - 40 ppm | DMSO-d₆ |
Q4: What are potential impurities associated with this compound?
A4: Impurities can originate from the synthesis process or degradation. Potential impurities could include starting materials, isomers (e.g., 1-methyl-5-nitro-1H-imidazol-4-amine), by-products from side reactions, or degradation products formed under stress conditions (e.g., hydrolysis, oxidation, photolysis). Impurity profiling using techniques like LC-MS/MS is essential for their identification and quantification.[5]
Troubleshooting Guides
HPLC Analysis
Issue: Poor peak shape (tailing or fronting) for this compound.
-
Possible Cause 1: Secondary interactions between the basic amine group and acidic silanols on the HPLC column.
-
Suggested Solution: Add a basic modifier like triethylamine (0.1-0.5%) to the mobile phase to mask the silanols. Alternatively, use a base-deactivated column.
-
-
Possible Cause 2: Inappropriate mobile phase pH.
-
Suggested Solution: Adjust the mobile phase pH. For a basic compound, a pH between 3 and 7 is generally recommended. Ensure the pH is stable and the buffer has sufficient capacity.
-
-
Possible Cause 3: Column overload.
-
Suggested Solution: Reduce the injection volume or the concentration of the sample.
-
Issue: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in mobile phase composition.
-
Suggested Solution: Ensure the mobile phase is well-mixed and degassed. If using a gradient, ensure the pump is functioning correctly.
-
-
Possible Cause 2: Temperature variations.
-
Suggested Solution: Use a column oven to maintain a constant temperature.
-
-
Possible Cause 3: Column degradation.
-
Suggested Solution: Flush the column with a strong solvent. If the problem persists, replace the column.
-
Issue: Co-elution of impurities with the main peak.
-
Possible Cause: Insufficient chromatographic resolution.
-
Suggested Solution: Optimize the mobile phase composition (e.g., change the organic modifier or the buffer concentration). A different stationary phase (e.g., C8 instead of C18) or a column with a smaller particle size could also improve resolution.[6]
-
Spectroscopic Analysis
Issue: Low signal intensity in UV-Vis spectroscopy.
-
Possible Cause 1: Low sample concentration.
-
Suggested Solution: Increase the concentration of the sample solution.
-
-
Possible Cause 2: Incorrect wavelength selection.
-
Suggested Solution: Perform a wavelength scan to determine the λmax and measure absorbance at this wavelength for maximum sensitivity.
-
Issue: Broad peaks in the NMR spectrum.
-
Possible Cause 1: Sample aggregation.
-
Suggested Solution: Dilute the sample or try a different deuterated solvent.
-
-
Possible Cause 2: Presence of paramagnetic impurities.
-
Suggested Solution: Purify the sample.
-
-
Possible Cause 3: Chemical exchange of labile protons (e.g., -NH₂).
-
Suggested Solution: This is a characteristic of the molecule. Performing the analysis at a lower temperature might sharpen the peaks.
-
Issue: Difficulty obtaining a clear IR spectrum using the KBr pellet method.
-
Possible Cause: The sample is not finely ground or well-mixed with KBr.
-
Suggested Solution: Ensure the sample and KBr are thoroughly ground to a fine, homogenous powder in an agate mortar and pestle. The resulting pellet should be transparent.
-
Experimental Protocols
Protocol 1: HPLC Method for Purity Determination
This is a general starting method and may require optimization.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 350 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg of the sample in 1 mL of mobile phase B (Acetonitrile). |
Protocol 2: Sample Preparation for Spectroscopic Analysis
-
UV-Vis: Prepare a stock solution of 1 mg/mL in methanol. Dilute to a final concentration of approximately 10 µg/mL with methanol for analysis.
-
IR (KBr Pellet): Grind 1-2 mg of the sample with 100-200 mg of dry, IR-grade KBr powder until a fine, homogenous powder is obtained. Press the powder into a thin, transparent pellet.
-
NMR: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
Visualizations
Caption: Overall workflow for the quality control of this compound.
Caption: Troubleshooting decision tree for poor HPLC peak shape.
References
- 1. This compound (Standard) | Artepal [artepal.org]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-Activity Relationship of 1-Methyl-4-nitro-1H-imidazol-5-amine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-Methyl-4-nitro-1H-imidazol-5-amine analogs, focusing on their antibacterial activity. The information presented herein is compiled from recent scientific literature to aid in the rational design of more potent antimicrobial agents.
Comparative Analysis of Antibacterial Activity
A series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives were synthesized and evaluated for their in-vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria, as well as Helicobacter pylori. The core structure and the various substitutions at the 5-position are depicted in the table below, along with their corresponding minimum inhibitory concentrations (MICs).
| Compound ID | R (Substituent at 5-position) | S. aureus (MIC μg/mL) | S. epidermidis (MIC μg/mL) | B. subtilis (MIC μg/mL) | E. coli (MIC μg/mL) | K. pneumoniae (MIC μg/mL) | E. aerogenes (MIC μg/mL) | H. pylori (MIC μg/mL) |
| 1 | -Cl | >64 | >64 | >64 | >64 | >64 | >64 | 16 |
| 2 | -SMe | 32 | 32 | 16 | >64 | >64 | >64 | 8 |
| 3 | -SOMe | 16 | 16 | 16 | >64 | >64 | >64 | 4 |
| 4 | -SO₂Me | 16 | 16 | 8 | >64 | >64 | >64 | 4 |
| 5 | -SPh | 16 | 16 | 16 | >64 | >64 | >64 | 4 |
| 6 | -SOPh | 16 | 16 | 16 | >64 | >64 | >64 | 4 |
| 7 | -SO₂Ph | ≤8 | ≤8 | ≤8 | >64 | >64 | >64 | 2 |
| 8 | -SEt | 32 | 32 | 16 | >64 | >64 | >64 | 8 |
| 9 | -SOEt | 16 | 16 | 16 | >64 | >64 | >64 | 4 |
| 10 | -SO₂Et | ≤8 | ≤8 | ≤8 | >64 | >64 | >64 | 2 |
| Metronidazole | - | - | - | - | - | - | - | 8 |
Data Interpretation:
-
The synthesized compounds exhibited significant activity against Gram-positive bacteria (S. aureus, S. epidermidis, B. subtilis) and H. pylori, but were largely inactive against the tested Gram-negative bacteria (E. coli, K. pneumoniae, E. aerogenes) at concentrations up to 64 μg/mL.[1]
-
A clear trend is observed with the oxidation state of the sulfur substituent at the 5-position. The antibacterial activity generally increases from sulfide (-S-) to sulfoxide (-SO-) and is most potent with the sulfone (-SO₂-) moiety. For instance, the methyl series shows MICs of 32 μg/mL for the sulfide (2), which improves to 16 μg/mL for the sulfoxide (3) and sulfone (4) against S. aureus and S. epidermidis.[1]
-
The nature of the group attached to the sulfur atom also plays a crucial role. Phenylsulfonyl (7) and ethylsulfonyl (10) derivatives were the most potent compounds against Gram-positive bacteria, with MIC values of ≤8 μg/mL.[1]
-
Against H. pylori, the phenylsulfonyl (7) and ethylsulfonyl (10) analogs were the most active compounds, with an MIC of 2 μg/mL, which is four times more potent than the standard drug, metronidazole (MIC = 8 μg/mL).[1]
Experimental Protocols
Synthesis of 5-Substituted 1-Methyl-4-nitro-1H-imidazoles: The general synthetic route starts from this compound. The primary amino group can be functionalized to introduce various substituents. For the sulfur-containing analogs listed above, the synthesis involves the reaction of 1-methyl-4-nitro-5-chloro-1H-imidazole with the corresponding thiols. The resulting sulfides can then be selectively oxidized to the corresponding sulfoxides and sulfones.[1]
In-Vitro Antibacterial Activity Assay (Agar Dilution Method): The antibacterial activity of the synthesized compounds was determined using the conventional agar dilution method.[1]
-
Preparation of Test Compounds: Stock solutions of the test compounds are prepared in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar for most bacteria, and specialized agar for H. pylori) are prepared, each containing a specific concentration of the test compound. This is achieved by adding the appropriate amount of the stock solution to the molten agar before pouring the plates.
-
Inoculum Preparation: Bacterial strains are cultured overnight in a suitable broth medium. The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL.
-
Inoculation: A standardized inoculum of each test microorganism is then spotted onto the surface of the agar plates containing different concentrations of the compounds.
-
Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria; microaerophilic conditions for H. pylori).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism on the agar plate.
Visualizing the Structure-Activity Relationship and Workflow
The following diagrams illustrate the logical flow of a structure-activity relationship study and a generalized mechanism of action for nitroimidazole-based antibacterial agents.
Caption: Workflow for a Structure-Activity Relationship (SAR) Study.
Caption: Generalized Mechanism of Action of Nitroimidazole Antibiotics.
References
A Comparative Analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine and Metronidazole for Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the emerging nitroimidazole compound, 1-Methyl-4-nitro-1H-imidazol-5-amine, and the widely-used antimicrobial agent, metronidazole. This document synthesizes available data on their chemical properties, mechanism of action, antimicrobial spectrum, and toxicological profiles to assist in research and drug development efforts.
Chemical Structure and Properties
A fundamental comparison begins with the chemical structures of the two compounds. Both are nitroimidazole derivatives, a class of compounds known for their antimicrobial activity, particularly against anaerobic bacteria and protozoa.
| Feature | This compound | Metronidazole |
| Chemical Structure | ||
| IUPAC Name | This compound | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |
| Molecular Formula | C₄H₆N₄O₂ | C₆H₉N₃O₃ |
| Molecular Weight | 142.12 g/mol | 171.15 g/mol |
| CAS Number | 4531-54-8 | 443-48-1 |
Mechanism of Action
Both compounds are prodrugs that require reductive activation within the microbial cell to exert their cytotoxic effects. The nitro group is crucial for their activity.
Metronidazole: Metronidazole passively diffuses into anaerobic microorganisms. Inside the cell, its nitro group is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction creates a short-lived, highly reactive nitroso free radical that interacts with and damages microbial DNA, leading to strand breakage and ultimately cell death.[1]
This compound: The precise mechanism of action for this compound has not been extensively elucidated in publicly available literature. However, as a nitroimidazole derivative, it is highly probable that it shares a similar mechanism of action with metronidazole, involving the reductive activation of its nitro group to generate cytotoxic radicals that target microbial DNA. The position of the nitro group at the 4-position, as opposed to the 5-position in metronidazole, may influence its reduction potential and subsequent biological activity.
Antimicrobial Spectrum and Efficacy
Metronidazole has a well-established broad spectrum of activity against anaerobic bacteria and certain protozoa.[2] In contrast, comprehensive data on the antimicrobial spectrum of this compound is not yet available. However, a study on its 5-substituted derivatives provides valuable insights into its potential.
A key study synthesized a series of 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives and evaluated their in-vitro antibacterial activity using the conventional agar dilution method.[3] The results indicated that while the parent amine was not directly tested, two of its derivatives, 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole and 1-methyl-4-nitro-5-(1H-tetrazol-5-ylthio)-1H-imidazole , demonstrated significant activity.
Table 1: Comparative In-Vitro Antibacterial Activity (MIC, µg/mL)
| Microorganism | 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole[3] | 1-Methyl-4-nitro-5-(1H-tetrazol-5-ylthio)-1H-imidazole[3] | Metronidazole[3] |
| Staphylococcus aureus | ≤8 | >64 | >64 |
| Staphylococcus epidermidis | ≤8 | >64 | >64 |
| Bacillus subtilis | ≤8 | >64 | >64 |
| Escherichia coli | >64 | >64 | >64 |
| Klebsiella pneumoniae | >64 | >64 | >64 |
| Enterobacter aerogenes | >64 | >64 | >64 |
| Helicobacter pylori (15 clinical isolates) | 2 | 2 | 8 |
Notably, against 15 clinical isolates of Helicobacter pylori, both derivatives of this compound exhibited a Minimum Inhibitory Concentration (MIC) of 2 µg/mL, which was four times more potent than metronidazole (MIC = 8 µg/mL).[3] This suggests that the 1-methyl-4-nitro-1H-imidazole scaffold holds promise for the development of new anti-H. pylori agents.
Experimental Protocols
The following are representative experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents, based on standardized methods.
Agar Dilution Method for Helicobacter pylori
This method is considered a reference for determining the MIC of antimicrobial agents against H. pylori.
References
Validating the Mechanism of Action of 1-Methyl-4-nitro-1H-imidazol-5-amine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-methyl-4-nitro-1H-imidazol-5-amine derivatives, focusing on validating their mechanism of action as potent antimicrobial agents. By presenting experimental data, detailed protocols, and visual workflows, this document aims to facilitate further research and development in this promising class of compounds.
Core Mechanism of Action: An Overview
Nitroimidazole compounds are a well-established class of antimicrobials that are particularly effective against anaerobic bacteria and protozoa. Their mechanism of action is primarily dependent on the reduction of the nitro group within the microbial cell. In the low-redox potential environment of anaerobic organisms, host nitroreductases catalyze this reduction, leading to the formation of highly reactive nitroso and hydroxylamine intermediates, as well as cytotoxic radicals. These reactive species can then damage critical cellular components, most notably DNA, by causing strand breakage and helical structure disruption, ultimately leading to cell death.
Recent research has also uncovered a dual mode of action for some nitroimidazole derivatives, particularly against aerobic bacteria. This secondary mechanism can involve the inhibition of key enzymes, such as topoisomerase IV, independent of the nitroreductase pathway. This suggests a broader potential for these compounds in treating a wider range of bacterial infections.
Comparative Analysis of Antibacterial Activity
A key area of investigation for this compound derivatives has been their efficacy against various bacterial strains, including those resistant to existing antibiotics like metronidazole. The following table summarizes the in-vitro antibacterial activity (Minimum Inhibitory Concentration, MIC) of several 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives against a panel of clinically relevant bacteria.
| Compound ID | R Group at 5-position | Staphylococcus aureus (MIC µg/mL) | Staphylococcus epidermidis (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Helicobacter pylori (Metronidazole-Resistant) (MIC µg/mL) |
| Derivative 1 | -SO₂-Ph | ≤8 | ≤8 | ≤8 | 2 |
| Derivative 2 | -SO₂-(p-tolyl) | 16 | 16 | 16 | 2 |
| Metronidazole | (Reference) | >64 | >64 | >64 | >8 |
| Data sourced from: Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles.[1] |
The data clearly indicates that the synthesized derivatives, particularly those with a phenylsulfonyl or substituted phenylsulfonyl group at the 5-position, exhibit significantly greater potency against Gram-positive bacteria and metronidazole-resistant H. pylori compared to the parent compound, metronidazole.[1] This highlights the therapeutic potential of these novel derivatives.
Validating the Mechanism of Action: Key Experiments
To rigorously validate the mechanism of action of this compound derivatives, a series of key experiments are essential. These assays are designed to investigate the primary hypotheses of nitroreductase-mediated activation and subsequent DNA damage, as well as potential secondary mechanisms like enzyme inhibition.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of action.
Nitroreductase Activity Assay
This assay is crucial to confirm the first step in the proposed mechanism of action: the reductive activation of the nitro group by bacterial nitroreductases.
Principle: The assay measures the activity of nitroreductase enzymes in the presence of the test compounds. A common method involves monitoring the oxidation of a cofactor, such as NADH or NADPH, which is consumed during the reduction of the nitroimidazole.
Experimental Protocol:
-
Preparation of Cell Lysate: Bacterial cultures are grown to mid-log phase, harvested by centrifugation, and lysed to release intracellular enzymes, including nitroreductases.
-
Reaction Mixture: A reaction mixture is prepared containing the cell lysate, a suitable buffer (e.g., phosphate buffer, pH 7.0), NADH or NADPH, and the this compound derivative.
-
Spectrophotometric Measurement: The rate of NADH or NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: The rate of cofactor oxidation in the presence of the test compound is compared to a control without the compound to determine the nitroreductase activity.
DNA Damage Assay (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells, a key consequence of the reactive intermediates produced from nitroimidazole reduction.
Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates further towards the anode, forming a "comet tail," while undamaged DNA remains in the "head." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.
Experimental Protocol:
-
Cell Treatment: Bacterial cells are incubated with various concentrations of the this compound derivatives for a defined period.
-
Cell Embedding: Treated cells are mixed with low-melting-point agarose and spread onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA.
-
Electrophoresis: The slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate the broken strands.
-
Visualization and Analysis: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope. Image analysis software is used to quantify the extent of DNA damage by measuring the length and intensity of the comet tails.
Topoisomerase Inhibition Assay
This assay investigates the potential for a dual mechanism of action, specifically the inhibition of DNA topoisomerases, which are essential enzymes for DNA replication and repair.
Principle: The assay measures the ability of a compound to inhibit the activity of topoisomerase enzymes. A common method involves incubating the enzyme with supercoiled plasmid DNA. Topoisomerases relax the supercoiled DNA, and this change in DNA topology can be visualized by agarose gel electrophoresis.
Experimental Protocol:
-
Reaction Setup: A reaction mixture is prepared containing purified topoisomerase I or II, supercoiled plasmid DNA, and various concentrations of the test compound in a suitable reaction buffer.
-
Incubation: The reaction is incubated at 37°C to allow the enzyme to act on the DNA.
-
Reaction Termination: The reaction is stopped by adding a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA samples are run on an agarose gel to separate the supercoiled, relaxed, and nicked forms of the plasmid.
-
Visualization and Quantification: The gel is stained with a DNA-intercalating dye, and the bands are visualized under UV light. The inhibition of topoisomerase activity is determined by the reduction in the amount of relaxed DNA compared to the control.
Signaling Pathways and Logical Relationships
The proposed mechanism of action involves a cascade of events, from the initial activation of the prodrug to the ultimate cytotoxic effects. The following diagram illustrates the key signaling pathway.
Caption: Proposed mechanism of action signaling pathway.
Conclusion and Future Directions
The available data strongly suggest that this compound derivatives are a promising class of antimicrobial agents with a multi-faceted mechanism of action. Their enhanced activity against resistant strains warrants further investigation. Future research should focus on:
-
In-depth Mechanistic Studies: Performing the detailed experimental protocols outlined in this guide to unequivocally confirm the DNA-damaging and potential enzyme-inhibiting properties of these specific derivatives.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.
-
In Vivo Efficacy and Toxicity Studies: Evaluating the most promising compounds in animal models of infection to assess their therapeutic potential and safety profiles.
By systematically validating their mechanism of action and exploring their full therapeutic potential, this compound derivatives could represent a significant advancement in the fight against bacterial infections.
References
Navigating the Efficacy of 1-Methyl-4-nitro-1H-imidazol-5-amine and its Derivatives: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-Methyl-4-nitro-1H-imidazol-5-amine and its related derivatives, drawing from available in vitro and in vivo studies. While direct in vivo correlation data for this compound remains limited, this document synthesizes the existing research on related nitroimidazole compounds to offer a comprehensive overview of their therapeutic potential, primarily focusing on their antibacterial activities.
In Vitro Efficacy: A Comparative Analysis
Derivatives of 1-methyl-4-nitro-1H-imidazole have demonstrated notable in vitro antibacterial activity, particularly against Helicobacter pylori and other Gram-positive bacteria.[1][2] The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Below is a summary of the in vitro antibacterial activity of selected 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives compared to the standard drug, metronidazole.
| Compound | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | ≤8 | - | - |
| Derivative 10 | H. pylori | 2 | Metronidazole | 8 |
| Derivative 11 | H. pylori | 2 | Metronidazole | 8 |
Note: Specific structures for "Derivative 10" and "Derivative 11" are detailed in the cited source material. The data indicates that these derivatives are four times more potent than metronidazole against clinical isolates of H. pylori.[1][2]
Experimental Protocols: In Vitro Antibacterial Activity Assessment
The in vitro antibacterial efficacy of the 1-methyl-4-nitro-1H-imidazole derivatives was primarily evaluated using the conventional agar dilution method.[1][2]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compounds against a panel of pathogenic bacteria.
Materials:
-
Test compounds (5-substituted 1-methyl-4-nitro-1H-imidazole derivatives)
-
Reference compound (e.g., Metronidazole)
-
Bacterial strains (e.g., Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Escherichia coli, Klebsiella pneumonia, Enterobacter aerogenes, and Helicobacter pylori)
-
Mueller-Hinton agar or other appropriate growth medium
-
Petri dishes
-
Incubator
Procedure:
-
Preparation of Test Compound Solutions: A series of two-fold dilutions of the test compounds and the reference drug are prepared in a suitable solvent.
-
Agar Plate Preparation: A defined volume of each dilution is incorporated into molten agar medium and poured into petri dishes. A control plate containing no antimicrobial agent is also prepared.
-
Inoculation: The bacterial strains, grown to a standardized turbidity, are inoculated onto the surface of the agar plates.
-
Incubation: The inoculated plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific bacterial strains. For instance, H. pylori requires microaerophilic conditions.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria on the agar plate.
Experimental Workflow: In Vitro Screening
The following diagram illustrates the typical workflow for in vitro screening of novel antibacterial compounds.
Caption: Workflow for in vitro antibacterial susceptibility testing.
In Vivo Correlation and Future Directions
While comprehensive in vivo efficacy data for this compound is not yet available, studies on other nitroimidazole derivatives provide insights into their potential in vivo behavior. For instance, some nitroimidazole-based compounds have shown good absorption in rats after oral administration.[3] However, plasma levels can sometimes be lower than those of established drugs like sulfadiazine.[3]
The strong in vitro activity of 1-methyl-4-nitro-1H-imidazole derivatives, particularly against H. pylori, warrants further investigation through in vivo studies in relevant animal models. Such studies are crucial to establish a clear in vitro-in vivo correlation (IVIVC) and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds.
Mechanism of Action: The Nitroimidazole Pathway
The therapeutic effect of nitroimidazole compounds is generally attributed to their reductive bioactivation within target cells. This process is particularly effective in anaerobic or microaerophilic environments, such as those inhabited by H. pylori.
References
- 1. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological properties of 1-methyl-2-[(4-aminophenyl)-sulfonyl-]amino-5-nitro imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 1-Methyl-4-nitro-1H-imidazol-5-amine Derivatives Against Drug-Resistant Bacteria: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Among the promising candidates are derivatives of 1-Methyl-4-nitro-1H-imidazol-5-amine, which have demonstrated notable efficacy against a spectrum of drug-resistant bacteria. This guide provides a comparative analysis of the performance of these derivatives, supported by experimental data, to inform further research and drug development efforts.
Comparative Efficacy of this compound Derivatives
The antibacterial potency of various 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a key metric for this assessment. The data presented below summarizes the in-vitro antibacterial activity of these compounds.
| Compound Derivative | Target Microorganism | Resistance Profile | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 1-methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | Gram-positive bacteria | Not Specified | ≤8 | - | - |
| Compound 10 | Helicobacter pylori (15 clinical isolates) | Not Specified | 2 | Metronidazole | >8 |
| Compound 11 | Helicobacter pylori (15 clinical isolates) | Not Specified | 2 | Metronidazole | >8 |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | Klebsiella pneumoniae | Not Specified | 41 µM | Norfloxacin | 780 nM |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazole (56b) | Escherichia coli | Not Specified | 41 µM | Norfloxacin | 410 nM |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c) | Klebsiella pneumoniae | Not Specified | 80 µM | Norfloxacin | 780 nM |
| 2-[(1-methyl-4-nitro-1H-imidazol-5-yl)sulfonyl]-5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole (56c) | Escherichia coli | Not Specified | 40 µM | Norfloxacin | 410 nM |
| 4-nitroimidazole derivative 17 | Staphylococcus aureus (Wichita) | Methicillin-Susceptible | - | - | - |
| 4-nitroimidazole derivative 17 | Staphylococcus aureus (MRSA) | Methicillin-Resistant | Potent | - | - |
| 4-nitroimidazole derivative 18 | Staphylococcus aureus (Wichita) | Methicillin-Susceptible | - | - | - |
| 4-nitroimidazole derivative 18 | Staphylococcus aureus (MRSA) | Methicillin-Resistant | Potent | - | - |
Note: Direct comparison of MIC values in µg/mL and µM should be done with caution, considering the different molecular weights of the compounds.
Experimental Protocols
The following methodologies are central to the evaluation of the antibacterial efficacy of this compound derivatives.
Antimicrobial Susceptibility Testing: Agar Dilution Method
The in-vitro antibacterial activity of the synthesized compounds is commonly determined using the conventional agar dilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Preparation of Agar Plates: A series of two-fold serial dilutions of the test compounds are prepared in molten Mueller-Hinton agar. The agar is then poured into sterile petri dishes and allowed to solidify. A control plate containing only the solvent is also prepared to ensure it has no inhibitory effect on bacterial growth.
-
Inoculum Preparation: The bacterial strains to be tested are cultured in a suitable broth medium to achieve a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard).
-
Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the agar plates containing the various concentrations of the test compounds.
-
Incubation: The inoculated plates are incubated under appropriate conditions (temperature and time) for the specific bacteria being tested.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed on the agar plate.
Mechanism of Action
Nitroimidazole derivatives, including this compound and its analogs, are prodrugs that require intracellular activation to exert their antibacterial effects.[1] The generally accepted mechanism of action is particularly effective against anaerobic and microaerophilic bacteria.[][3]
Caption: General mechanism of action of nitroimidazole derivatives.
The process begins with the passive diffusion of the nitroimidazole prodrug into the bacterial cell.[1] Inside the cell, particularly in the low-redox potential environment of anaerobic bacteria, the nitro group of the compound is reduced by bacterial nitroreductases.[1][] This reduction process generates highly reactive nitro radical anions and other cytotoxic intermediates.[4] These reactive species can then interact with and damage critical cellular macromolecules, most notably DNA, leading to strand breakage and destabilization of the helical structure.[][4] The resulting extensive DNA damage disrupts essential cellular processes, ultimately culminating in bacterial cell death. Some studies also suggest that these reactive species can damage other cellular components like proteins.[3] A newer class of nitroimidazoles has also been found to exhibit a dual mode of action by inhibiting topoisomerase IV, an essential enzyme for DNA replication.[3]
References
Head-to-head comparison of different synthetic routes for 1-Methyl-4-nitro-1H-imidazol-5-amine
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. This guide provides a detailed, head-to-head comparison of three distinct synthetic routes to 1-Methyl-4-nitro-1H-imidazol-5-amine, a valuable intermediate in medicinal chemistry. The comparison is based on key performance indicators such as overall yield, purity, and reaction conditions, supported by detailed experimental protocols.
Comparative Summary of Synthetic Routes
Three primary synthetic pathways for the preparation of this compound have been evaluated. The choice of route will likely depend on the desired balance of overall yield, reagent availability, and process complexity.
| Parameter | Route 1: From 1-Methyl-4,5-dinitroimidazole | Route 2: From 1-Methyl-4-nitroimidazole (VNS) | Route 3: From 5-Chloro-1-methyl-4-nitroimidazole |
| Starting Material | 1-Methylimidazole | 4-Nitroimidazole | 5-Chloro-1-methylimidazole |
| Key Intermediate(s) | 1-Methyl-4,5-dinitroimidazole | 1-Methyl-4-nitroimidazole | 5-Chloro-1-methyl-4-nitroimidazole |
| Final Step | Nucleophilic Aromatic Substitution (SNAr) | Vicarious Nucleophilic Substitution (VNS) | Nucleophilic Aromatic Substitution (SNAr) |
| Overall Yield (Calculated) | ~75% | ~37-48% | High (Exact data for final step not available) |
| Purity of Final Product | High (Implied by high-yield final step) | Good (Requires purification) | High (Based on precursor purity) |
| Key Reagents | Fuming HNO₃, Fuming H₂SO₄, Aqueous NH₃ | Alkylating agent, Base (e.g., K₂CO₃), Aminating agent, Strong Base (e.g., t-BuOK) | HNO₃, H₂SO₄, Aqueous NH₃ |
| Reaction Conditions | High temperatures for nitration | Moderate temperatures for alkylation and amination | Moderate temperatures |
| Advantages | High overall yield | Readily available starting material | High yield and purity of chloro-intermediate |
| Disadvantages | Use of highly corrosive nitrating agents | Lower overall yield, use of strong bases | Final amination step data is not readily available in the literature |
Visualizing the Synthetic Pathways
The logical flow of each synthetic route is depicted below.
Caption: Comparative workflow of the three synthetic routes.
Experimental Protocols
Route 1: From 1-Methyl-4,5-dinitroimidazole
Step 1: Synthesis of 1-Methyl-4,5-dinitroimidazole
This procedure involves the direct nitration of 1-methylimidazole. A nitrating mixture of fuming nitric acid and fuming sulfuric acid is prepared. 1-Methylimidazole is then added to this mixture at a controlled temperature. The reaction is heated and stirred for a specified time. After cooling, the product is extracted with an organic solvent and purified. An optimized one-step synthesis reports a yield of 79% with a purity of 96.3%.
Step 2: Synthesis of this compound
The amination of 1-methyl-4,5-dinitroimidazole is achieved through a nucleophilic aromatic substitution reaction with aqueous ammonia. This reaction proceeds with a high reported yield of 95%.[1]
Route 2: From 1-Methyl-4-nitroimidazole (Vicarious Nucleophilic Substitution)
Step 1: Synthesis of 1-Methyl-4-nitroimidazole
The N-alkylation of 4-nitroimidazole can be carried out using various alkylating agents in the presence of a base. To a solution of 4-nitroimidazole in a solvent such as DMSO or acetonitrile, a base like potassium carbonate is added. After stirring, the methylating agent (e.g., methyl iodide) is added dropwise. The reaction is monitored until completion, followed by workup and extraction. Heating the reaction to 60°C in acetonitrile with potassium carbonate as the base can achieve yields in the range of 66-85%.[2]
Step 2: Synthesis of this compound
The C-amination of 1-methyl-4-nitroimidazole is performed via a vicarious nucleophilic substitution reaction. This involves reacting 1-methyl-4-nitroimidazole with an aminating agent, such as (1-methylhydrazin-1-ium-1-ylidene)iodate, in the presence of a strong base like potassium tert-butoxide (t-BuOK) in DMSO. This method has a reported yield of 56%.
Route 3: From 5-Chloro-1-methyl-4-nitroimidazole
Step 1: Synthesis of 5-Chloro-1-methyl-4-nitroimidazole
This intermediate is prepared by the nitration of 5-chloro-1-methylimidazole nitrate. The starting material is added portion-wise to concentrated sulfuric acid at a low temperature. The reaction mixture is then heated for several hours. After completion, the reaction is quenched with ice water and the product is extracted with a suitable solvent like chloroform. The product is obtained in high yield (around 93%) and purity (around 99%).[3]
Step 2: Synthesis of this compound
Conclusion
Based on the available data, Route 1, starting from 1-methylimidazole and proceeding through the dinitro-intermediate, offers the highest overall calculated yield for the synthesis of this compound. However, it requires the use of harsh nitrating agents. Route 2 provides a viable alternative with readily available starting materials but results in a lower overall yield. Route 3 shows significant promise with a high-yielding and high-purity synthesis of the key chloro-intermediate. Further investigation into the final ammonolysis step of Route 3 is warranted to fully assess its potential as a highly efficient synthetic pathway. The selection of the optimal route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and safety considerations.
References
A Comparative Performance Analysis of 1-Methyl-4-nitro-1H-imidazol-5-amine and Other Nitroimidazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of 1-Methyl-4-nitro-1H-imidazol-5-amine and its derivatives against other widely used nitroimidazoles. The following sections present a comparative analysis of their biological activities, supported by available experimental data, and detailed methodologies for key assays.
Executive Summary
Nitroimidazoles are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their mechanism of action relies on the reduction of the nitro group within anaerobic environments, leading to the formation of cytotoxic radicals that damage microbial DNA.[1] While established drugs like metronidazole, tinidazole, and ornidazole are prevalent in clinical use, ongoing research into novel derivatives, including those of 1-methyl-4-nitro-imidazole, seeks to enhance efficacy, broaden the spectrum of activity, and overcome emerging resistance.
This guide highlights the potent in-vitro activity of derivatives of 1-methyl-4-nitro-imidazole against a range of pathogens and provides a comparative context with established nitroimidazole compounds. Direct experimental data for this compound is limited in the reviewed literature; therefore, data for structurally similar 5-substituted 1-methyl-4-nitro-1H-imidazole derivatives are presented as a proxy for its potential performance.
Comparative Analysis of In-Vitro Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various nitroimidazoles against selected anaerobic bacteria and protozoa. Lower MIC values indicate higher potency.
Table 1: Antibacterial Activity (MIC in µg/mL)
| Compound | Helicobacter pylori | Bacteroides fragilis | Other Anaerobic Bacteria |
| 1-Methyl-4-nitro-5-(phenylsulfonyl)-1H-imidazole | 2[2] | - | ≤8 (Gram-positive bacteria)[2] |
| 1-Methyl-4-nitro-5-(4-methylphenylsulfonyl)-1H-imidazole | 2[2] | - | - |
| Metronidazole | 8[2] | 0.25 - 8[3] | 0.25 - >128[4] |
| Tinidazole | - | 0.25 - 4[3] | 0.5 - 32[4] |
| Ornidazole | - | ≤3.1[5][6] | 0.25 - >128[4][7] |
| Secnidazole | - | 2[4] | 0.25 - >128[4] |
Table 2: Antiprotozoal Activity (MIC/MLC/IC50 in µg/mL)
| Compound | Trichomonas vaginalis (MLC) | Giardia lamblia (IC50) | Entamoeba histolytica (IC50) |
| Metronidazole | <25 - >400[8] | 0.18 - 50[9][10] | 9.5 - 13.2[11] |
| Tinidazole | <6.3[12] | 0.2 - 12.5[10] | 10.2 - 12.4[11] |
| Ornidazole | - | 0.12[9][13] | - |
| Secnidazole | <12.5[14] | 0.27[9] | - |
Note: Data for this compound is not directly available. Data for its derivatives suggest potent activity, particularly against H. pylori, where they were found to be four times more active than metronidazole.[2]
Mechanism of Action and Bioactivation Pathway
The biological activity of nitroimidazoles is dependent on the reductive activation of the nitro group. This process occurs preferentially in anaerobic organisms due to their low intracellular redox potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and in-vitro antibacterial activity of 5-substituted 1-methyl-4-nitro-1H-imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bactericidal activity of tinidazole. An in vitro comparison of the effects of tinidazole and metronidazole against Bacteroides fragilis and other Anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Susceptibility of bacterial vaginosis (BV)-associated bacteria to secnidazole compared to metronidazole, tinidazole and clindamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Susceptibility of Anaerobic Bacteria to Metronidazole, Ornidazole, and Tinidazole and Routine Susceptibility Testing by Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility of anaerobic bacteria to metronidazole, ornidazole, and tinidazole and routine susceptibility testing by standardized methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Antimicrobial activity of ornidazole and 6 other antibiotics against anaerobic bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. In-vitro susceptibility of Giardia lamblia to albendazole, mebendazole and other chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of antiamoebic drugs against clinical isolates of Entamoeba histolytica and Entamoeba dispar - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. In vitro Testing of Trichomonas vaginalis Drug Susceptibility: Evaluation of Minimal Lethal Concentration for Secnidazole that Correlates with Treatment Success - PMC [pmc.ncbi.nlm.nih.gov]
Elucidating the metabolic fate of 1-Methyl-4-nitro-1H-imidazol-5-amine in biological systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic fate of 1-Methyl-4-nitro-1H-imidazol-5-amine in biological systems. While direct quantitative data for this specific compound is limited, this document extrapolates from the well-established metabolic pathways of structurally similar nitroimidazoles and its known role as a metabolite of the immunosuppressive drug azathioprine. This guide compares its predicted metabolic profile with other key nitroimidazole compounds and provides detailed experimental protocols for its further investigation.
Introduction
This compound is a nitroimidazole derivative that is primarily recognized as a metabolite of azathioprine, an important immunosuppressant used in organ transplantation and autoimmune diseases. The metabolic fate of this compound is of significant interest as the biological activity and potential toxicity of nitroimidazoles are closely linked to their biotransformation. The core mechanism of action for many nitroimidazoles involves the reductive activation of the nitro group to form reactive intermediates that can interact with cellular macromolecules.
This guide will explore the predicted metabolic pathways of this compound, compare its likely metabolic characteristics to other well-studied nitroimidazoles, and provide detailed experimental methodologies to facilitate further research into its specific metabolic profile and biological consequences.
Predicted Metabolic Pathways
The metabolism of this compound is anticipated to follow the general pathways established for other 5-nitroimidazole compounds. The key metabolic transformations are predicted to be:
-
Nitroreduction: The primary and most critical metabolic step for the biological activity of nitroimidazoles is the reduction of the nitro group (-NO2) to a nitroso (-NO), hydroxylamino (-NHOH), and ultimately an amino (-NH2) group. This process is often catalyzed by nitroreductases found in anaerobic bacteria and, to a lesser extent, by mammalian enzymes such as cytochrome P450 reductases under hypoxic conditions. The intermediate reactive nitrogen species are thought to be responsible for the cytotoxic and antimicrobial effects of these compounds.
-
Side-Chain Oxidation: The methyl group on the imidazole ring may undergo hydroxylation mediated by cytochrome P450 enzymes, leading to the formation of a hydroxymethyl derivative.
-
Conjugation: The parent compound or its metabolites may undergo phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion.
Below is a diagram illustrating the predicted metabolic pathways of this compound.
Caption: Predicted metabolic pathways of this compound.
Comparative Analysis of Metabolic Profiles
To provide a context for the metabolic fate of this compound, the following table compares its predicted metabolic characteristics with those of other well-known nitroimidazole drugs. It is important to note that the data for this compound is inferred from its structural similarity to other nitroimidazoles and its origin as a metabolite of azathioprine.
| Feature | This compound (Predicted) | Metronidazole[1][2] | Tinidazole[3] | Ronidazole[4] | Secnidazole[5] |
| Primary Metabolic Pathway | Nitroreduction | Side-chain oxidation and nitroreduction | Nitroreduction and side-chain oxidation | Nitroreduction and carbamate hydrolysis | Limited metabolism, primarily nitroreduction |
| Key Metabolites | Amino and hydroxylamino derivatives, oxidized metabolites | Hydroxy metabolite, acetic acid metabolite | Hydroxy metabolites | 2-hydroxymethyl-1-methyl-5-nitroimidazole (HMMNI) | Hydroxy metabolites |
| Primary Enzymes Involved | Nitroreductases, Cytochrome P450 | Cytochrome P450 (CYP2A6), Nitroreductases | Cytochrome P450, Nitroreductases | Nitroreductases, Esterases | Cytochrome P450 (CYP3A4/5) (minor) |
| Rate of Metabolism | Unknown | Extensive | Extensive | Extensive | Very low |
| Elimination Half-life | Unknown | ~8 hours | ~12-14 hours | ~10 hours | ~17-29 hours |
| Primary Route of Excretion | Likely renal | Renal (as metabolites and unchanged drug) | Renal and fecal | Renal | Renal |
Experimental Protocols
To elucidate the specific metabolic fate of this compound, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key experiments.
Experimental Workflow
Caption: General workflow for studying the metabolism of this compound.
Protocol 1: In Vitro Metabolism using Human Liver Microsomes (HLM)
Objective: To investigate the Phase I metabolism, particularly oxidation, of this compound.
Materials:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the substrate (this compound) to a final concentration of 1-10 µM.
-
Incubate at 37°C with shaking for various time points (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis to identify and quantify the parent compound and any potential metabolites.
Protocol 2: In Vitro Anaerobic Metabolism using Gut Microbiota
Objective: To investigate the reductive metabolism of this compound by gut bacteria.
Materials:
-
This compound
-
Fresh fecal samples from healthy human donors
-
Anaerobic incubation medium (e.g., Gifu Anaerobic Medium)
-
Anaerobic chamber or system
-
LC-MS/MS system
Procedure:
-
Prepare a fecal slurry by homogenizing fresh fecal samples in anaerobic medium inside an anaerobic chamber.
-
Add the fecal slurry to serum bottles containing the anaerobic medium.
-
Spike the bottles with a known concentration of this compound.
-
Incubate the bottles under anaerobic conditions at 37°C.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots of the incubation mixture.
-
Quench the reaction and extract the compounds using a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in a mobile phase-compatible solvent.
-
Analyze the samples by LC-MS/MS to monitor the disappearance of the parent compound and the formation of reduced metabolites.
Protocol 3: LC-MS/MS Method for Quantification
Objective: To develop a sensitive and specific method for the quantification of this compound and its potential metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions (Example - to be optimized):
-
Ionization Mode: Positive ESI
-
Multiple Reaction Monitoring (MRM):
-
Parent Compound: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.
-
Predicted Metabolites:
-
Amino metabolite: Monitor the transition corresponding to the loss of the nitro group and gain of an amino group.
-
Hydroxy metabolite: Monitor the transition corresponding to the addition of an oxygen atom.
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.
Data Analysis:
-
Quantify the analytes using a calibration curve prepared with authentic standards, if available.
-
For unknown metabolites, perform product ion scans and precursor ion scans to elucidate their structures.
Conclusion
The metabolic fate of this compound is predicted to be in line with that of other 5-nitroimidazole compounds, with nitroreduction being a key pathway likely leading to biologically active intermediates. Its formation as a metabolite of azathioprine underscores the importance of understanding its own biotransformation and potential for efficacy or toxicity. The provided experimental protocols offer a robust framework for researchers to investigate the specific metabolic pathways, enzyme kinetics, and biological activities of this compound and its metabolites. Further research, particularly quantitative in vivo studies, is essential to fully elucidate its role in the overall pharmacology of azathioprine and to assess its independent therapeutic or toxicological potential.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. efsa.europa.eu [efsa.europa.eu]
- 3. Studies on the mechanism of formation of 5-mercapto-1-methyl-4-nitroimidazole, a metabolite of the immunosuppressive drug azathioprine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a novel HPLC-UV method for simultaneous determination of azathioprine metabolites in human red blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPLC-MS/MS method for quantification of the azathioprine metabolites 6-mercaptoguanosine and 6-methylmercaptopurine riboside in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Methyl-4-nitro-1H-imidazol-5-amine: A Guide for Laboratory Professionals
Researchers and scientists handling 1-Methyl-4-nitro-1H-imidazol-5-amine must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this chemical compound.
I. Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance with the following potential effects:
-
May cause respiratory irritation
-
Suspected of causing genetic defects, cancer, and of damaging fertility or the unborn child[1][5]
Before handling, it is imperative to read and understand the Safety Data Sheet (SDS). Always handle this compound in a well-ventilated area or a certified chemical fume hood.[6][7] Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory to prevent skin and eye contact.[3][6]
II. Step-by-Step Disposal Procedure
The recommended and safest method for the disposal of this compound is through an approved hazardous waste management service.[1] In-lab treatment or disposal down the drain is not recommended for this compound.
1. Waste Collection and Storage:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and compatible waste container.[7]
-
Container: The waste container must be in good condition, compatible with the chemical, and have a tightly sealing lid.[7]
-
Labeling: Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[7][8]
2. Spill and Contamination Cleanup:
-
In case of a spill, evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE before attempting to clean the spill.
-
For small spills, carefully sweep up the solid material to avoid dust formation and place it in the designated hazardous waste container.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.[6] All cleanup materials must be disposed of as hazardous waste.[6]
3. Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste, including the chemical name and quantity.
-
Follow all institutional and regulatory procedures for waste manifest and handover.
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 1-Methyl-4-nitro-1H-imidazol-5-amine
Essential Safety and Handling Guide for 1-Methyl-4-nitro-1H-imidazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS No: 4531-54-8). Adherence to these procedures is essential to ensure personnel safety and regulatory compliance in the laboratory.
Hazard Identification and Summary
This compound is a hazardous substance that requires careful handling. The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.[1]
| Hazard Classification | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation |
| Germ cell mutagenicity | Category 1A | H340: May cause genetic defects |
| Carcinogenicity | Category 1A | H350: May cause cancer |
| Reproductive toxicity | Category 1A | H360: May damage fertility or the unborn child |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this powdered substance to minimize exposure risk.
1. Engineering Controls and Work Area Preparation:
-
Fume Hood: All handling of this compound, especially the weighing and transfer of the solid, must be conducted within a certified chemical fume hood to control airborne particles.[2][3]
-
Ventilation: Ensure the fume hood has adequate airflow and is functioning correctly before commencing any work.[3]
-
Designated Area: Establish a designated area within the fume hood for handling this compound. This area should be clearly marked with appropriate hazard signage.[2]
-
Safety Equipment: Verify that a safety shower and eyewash station are readily accessible and unobstructed.[4]
2. Personal Protective Equipment (PPE) Selection and Use:
The following PPE is mandatory when handling this compound. A risk assessment should be conducted to determine if additional protection is required for specific procedures.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Butyl rubber is recommended for extended contact with nitro compounds). Double gloving with nitrile gloves may be appropriate for incidental contact. | To prevent skin absorption, a primary route of exposure. |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields. A face shield should be worn over goggles when there is a risk of splashing. | To protect against dust particles and potential splashes that can cause serious eye irritation.[1] |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Full-length pants and closed-toe shoes are mandatory. | To provide a barrier against skin contact and contamination of personal clothing.[1][6] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used if engineering controls are insufficient or during emergency situations. All work with the powder should be in a fume hood to minimize inhalation. | To protect against inhalation of harmful dust particles which may cause respiratory irritation.[1][4] |
3. Handling and Experimental Procedure:
-
Minimize Dust: Handle the solid material carefully to minimize the generation of dust. Use spatulas and weighing techniques that reduce aerosolization.[2]
-
Small Quantities: Use the minimum quantity of the compound necessary for the experiment to reduce the overall risk.[2]
-
Container Handling: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[1]
4. Spill and Emergency Procedures:
-
Spill Kit: Ensure a spill kit appropriate for solid hazardous chemicals is readily available.
-
Minor Spills: For small spills within the fume hood, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled hazardous waste container. Decontaminate the area with an appropriate solvent.
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures.
-
First Aid:
-
If Swallowed: Rinse mouth and seek immediate medical attention.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help. Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Hazardous Waste Container: All waste containing this compound, including unused product, contaminated PPE (gloves, lab coats), and spill cleanup materials, must be collected in a designated hazardous waste container.[4]
-
Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".[4]
-
Container Type: Use a sealed, durable container that is compatible with the chemical.
2. Disposal Procedure:
-
Institutional Guidelines: All chemical waste must be disposed of through your institution's environmental health and safety (EHS) office.[4]
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in the regular trash.[4] Organic solvents and halogenated organic compounds should be disposed of in their respective designated waste containers.[7]
-
Regulatory Compliance: Ensure that all disposal practices are in accordance with local, state, and federal regulations.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]
- 4. benchchem.com [benchchem.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. cwu.edu [cwu.edu]
- 7. scienceready.com.au [scienceready.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
